Alizapride hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-3H-benzotriazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRECEDGYMYXGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59338-87-3 | |
| Record name | N-(1-allil-2-pirrolidinilmetil)-6-metossi-1H-benzotriazol-5-carbossamide cloridrato | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Alizapride Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alizapride hydrochloride is a substituted benzamide (B126) with established antiemetic and prokinetic properties. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors located in the chemoreceptor trigger zone (CTZ) of the central nervous system. This action effectively mitigates nausea and vomiting induced by a variety of stimuli. Additionally, evidence suggests a modulatory role on serotonin (B10506) receptors, which may contribute to its prokinetic effects on the gastrointestinal tract. This technical guide provides a comprehensive overview of the molecular mechanisms of Alizapride, detailing its receptor interactions, associated signaling pathways, and the experimental methodologies used to elucidate its pharmacodynamics.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
The principal mechanism of action of Alizapride is its antagonist activity at dopamine D2 receptors.[1][2][3] By blocking these receptors in the CTZ, Alizapride inhibits the stimulatory effects of dopamine, a key neurotransmitter involved in the emetic reflex.[1][2] This antagonism prevents the downstream signaling that leads to the sensations of nausea and the act of vomiting.[1]
Quantitative Analysis of Receptor Binding
The affinity of Alizapride for the dopamine D2 receptor has been quantified through radioligand binding assays. These studies are crucial for understanding the potency of the drug at its primary target.
| Compound | Receptor | Parameter | Value (nM) |
| Alizapride | Dopamine D(2) | Ki | 70.8 |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
The determination of Alizapride's binding affinity for the dopamine D2 receptor typically involves a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies:
-
Preparation of Receptor Membranes:
-
HEK293 cells (or other suitable cell lines) are transfected with a vector expressing the human dopamine D2 receptor.
-
Cells are cultured and harvested at optimal confluency.
-
The cells are then homogenized in a cold buffer solution (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
The receptor membrane preparation is incubated in the presence of a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone or [3H]-raclopride).
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the D2 receptors.
-
Non-specific binding is determined by adding a high concentration of an unlabeled D2 receptor antagonist (e.g., haloperidol (B65202) or sulpiride) to a set of control tubes.
-
-
Incubation and Filtration:
-
The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of Alizapride that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Secondary Mechanisms: Influence on Serotonin Receptors and Prokinetic Effects
While dopamine D2 antagonism is the primary antiemetic mechanism, Alizapride also exhibits prokinetic properties, suggesting an influence on gastrointestinal motility.[3] These effects are likely mediated through interactions with serotonin receptors, particularly 5-HT4 and potentially 5-HT3 receptors.[4][5][6] The prokinetic action of Alizapride is attributed to the enhancement of acetylcholine (B1216132) release in the myenteric plexus, a mechanism shared by other 5-HT4 receptor agonists.[6]
Quantitative Analysis of Serotonin Receptor Interaction
Currently, specific quantitative data (Ki, IC50, or EC50 values) for Alizapride's binding affinity and functional activity at 5-HT3 and 5-HT4 receptors are not extensively available in publicly accessible literature. Further research is required to definitively quantify these interactions.
| Compound | Receptor | Parameter | Value |
| Alizapride | 5-HT3 | Ki / IC50 | Data not available |
| Alizapride | 5-HT4 | Ki / EC50 | Data not available |
Experimental Protocol: In Vivo Assessment of Gastrointestinal Transit
The prokinetic effects of Alizapride can be evaluated in vivo using a gastrointestinal transit study in animal models (e.g., rats or mice). A common methodology is the charcoal meal transit test:
-
Animal Preparation:
-
Animals are fasted overnight with free access to water to ensure an empty stomach.
-
Animals are randomly assigned to control and treatment groups.
-
-
Drug Administration:
-
The treatment group receives this compound at various doses, typically administered orally (p.o.) or intraperitoneally (i.p.).
-
The control group receives a vehicle (e.g., saline or distilled water).
-
-
Charcoal Meal Administration:
-
After a predetermined time following drug administration (e.g., 30 minutes), a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) is administered orally to all animals.
-
-
Assessment of Transit:
-
After a specific time (e.g., 20-30 minutes), the animals are euthanized by cervical dislocation.
-
The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction.
-
The total length of the small intestine is measured.
-
The distance traveled by the charcoal meal from the pylorus is also measured.
-
-
Data Analysis:
-
The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed.
-
The results from the Alizapride-treated groups are compared to the control group using appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine if there is a significant increase in intestinal transit.
-
Signaling Pathways
The pharmacological effects of Alizapride are initiated by its interaction with specific cell surface receptors, leading to the modulation of intracellular signaling cascades.
Dopamine D2 Receptor Signaling Pathway
As a D2 receptor antagonist, Alizapride blocks the downstream signaling cascade initiated by dopamine. D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.
Caption: Alizapride antagonizes the D2 receptor, inhibiting the Gi-mediated suppression of adenylyl cyclase.
Serotonin 5-HT4 Receptor Signaling Pathway
The prokinetic effects of Alizapride are likely mediated by agonism at 5-HT4 receptors, which are Gs-coupled GPCRs that stimulate adenylyl cyclase.
Caption: Alizapride agonism at 5-HT4 receptors leads to Gs-mediated stimulation of adenylyl cyclase.
Serotonin 5-HT3 Receptor Signaling Pathway
While a direct interaction is not fully quantified, potential antagonism at 5-HT3 receptors could contribute to the antiemetic effect. 5-HT3 receptors are ligand-gated ion channels.
Caption: Potential antagonism of Alizapride at the 5-HT3 receptor ion channel would block emetic signaling.
Conclusion
This compound's primary mechanism of action is the potent antagonism of dopamine D2 receptors in the chemoreceptor trigger zone, which forms the basis of its antiemetic efficacy. Its prokinetic properties are likely conferred through agonist activity at 5-HT4 receptors, enhancing gastrointestinal motility. While the dopamine D2 receptor interaction is well-characterized, further quantitative studies on its interaction with serotonin receptor subtypes would provide a more complete understanding of its pharmacological profile. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for researchers and professionals in drug development.
References
- 1. ijper.org [ijper.org]
- 2. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of drugs with mixed 5-HT4 agonist/5-HT3 antagonist action in the control of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 5-HT4-like receptor in human right atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimating dopamine D₂ receptor occupancy for doses of 8 antipsychotics: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Overview of Alizapride Hydrochloride's Dopamine D2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alizapride (B1662876) is a substituted benzamide (B126) and dopamine (B1211576) antagonist, primarily utilized for its antiemetic and prokinetic properties.[1] Its therapeutic effect is fundamentally linked to its interaction with the dopamine D2 receptor (D2R). This document provides a technical exploration of alizapride's mechanism of action, focusing on its D2R antagonism. It consolidates available quantitative data, outlines relevant experimental protocols for studying such interactions, and visualizes the core signaling pathways and experimental workflows.
Mechanism of Action
Alizapride exerts its primary pharmacological effect by acting as an antagonist at dopamine D2 receptors.[2][3] The anti-emetic action is specifically attributed to its antagonist activity at D2 receptors located within the chemoreceptor trigger zone (CTZ) in the central nervous system.[4][5] By blocking dopamine from binding to these receptors, alizapride prevents the activation of downstream signaling pathways that induce nausea and vomiting.[4] Structurally, it is similar to metoclopramide (B1676508) and shares some of its prokinetic attributes.[1][5] While its primary target is the D2 receptor, some benzamide structures may also interact with serotonin (B10506) receptors, which can contribute to their antiemetic properties, though this is not the principal mechanism for alizapride.[4][6]
Receptor Binding and Selectivity Profile
The selectivity of alizapride for D2 receptors over other dopamine receptor subtypes (like D3 and D4) and serotonin receptors (like 5-HT3) is a key aspect of its pharmacological profile. Non-selective benzamides like metoclopramide are known to have activity at 5-HT4 and 5-HT3 receptors in addition to D2 receptors.[6]
Table 1: Comparative Binding Affinities of Selected D2 Receptor Ligands
| Compound | Receptor | Radioligand | Source | K D / K i (nM) |
|---|---|---|---|---|
| Clebopride | Dopamine D2 | [3H]Spiperone | Canine Brain Striatum | 1.5 (K D )[7] |
| Azidoclebopride | Dopamine D2 | [3H]Spiperone | Canine Brain Striatum | 21 (K D )[7] |
| Spiperone (B1681076) | Dopamine D2 | [3H]Spiperone | HEK-rD2 Cells | K i = K d[8] |
| (+)-Butaclamol | Dopamine D2 | [3H]Spiperone | Porcine Striatum | - |
| (S)-Sulpiride | Dopamine D2 | [3H]Spiperone | Porcine Striatum | - |
Note: Specific Ki values for Alizapride require access to proprietary or subscription-based pharmacological databases. The table provides context with related compounds.
Signaling Pathways
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o family of G proteins.[9][10]
Canonical Gαi/o-Mediated Pathway:
-
Agonist Binding: Under normal physiological conditions, dopamine binds to and activates the D2 receptor.
-
G-Protein Activation: The activated D2R promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein, causing the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.[11]
-
Downstream Effect: The primary effector of the Gαi/o-GTP subunit is adenylyl cyclase (AC). Gαi/o inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[12][13]
-
Cellular Response: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream proteins, ultimately altering neuronal excitability and neurotransmitter release.[14]
Alizapride's Antagonistic Action: Alizapride, as a competitive antagonist, binds to the D2 receptor at the same site as dopamine but does not activate it. By occupying the receptor, it physically blocks dopamine from binding and initiating the Gαi/o-mediated signaling cascade. This action prevents the inhibition of adenylyl cyclase, thereby maintaining or restoring basal cAMP levels in the presence of dopamine.[1][4]
Experimental Protocols
Characterizing the interaction of alizapride with the D2 receptor involves a combination of binding and functional assays.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (alizapride) for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of alizapride for the D2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing human D2 receptors (e.g., CHO-K1 or HEK-293 cells) or from tissue homogenates rich in D2 receptors (e.g., porcine or canine striatum).[7][15]
-
Radioligand: A high-affinity D2 receptor antagonist, such as [3H]Spiperone or [3H]Raclopride.[8][16]
-
Test Compound: Alizapride hydrochloride dissolved in an appropriate buffer.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[17]
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[17]
Methodology:
-
Membrane Preparation: Homogenize receptor-expressing cells or tissue in a cold lysis buffer and pellet the membranes via centrifugation. Wash and resuspend the final pellet in the assay buffer.[17]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its KD value), and varying concentrations of the unlabeled test compound (alizapride).
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[17]
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through the glass fiber filters. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[17]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the alizapride concentration to generate a competition curve. The IC50 value (the concentration of alizapride that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.[17]
Functional Assay: cAMP Inhibition
This assay measures the functional consequence of D2 receptor antagonism by quantifying changes in intracellular cAMP levels.
Objective: To determine the potency (EC50 or IC50) of alizapride in blocking dopamine-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK) co-expressing the human D2 receptor and a cAMP biosensor, or cells that can be stimulated to produce cAMP.[13][18]
-
Stimulant: Forskolin, an adenylyl cyclase activator, is used to raise basal cAMP levels, making inhibition easier to detect.[19]
-
Agonist: Dopamine or a stable D2 agonist like quinpirole.[20]
-
Test Compound: this compound.
-
cAMP Detection Kit: A kit based on principles like HTRF, AlphaScreen, or ELISA.[14][19]
Methodology:
-
Cell Plating: Seed the D2R-expressing cells in a microplate and allow them to adhere.
-
Pre-incubation: Add varying concentrations of the antagonist (alizapride) to the cells and incubate for a short period.
-
Stimulation: Add a fixed concentration of forsklin (to stimulate cAMP production) and a fixed concentration of the D2 agonist (dopamine) to the wells. The agonist will act to inhibit the forskolin-stimulated cAMP production.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using the chosen detection method.[19]
-
Data Analysis: The ability of alizapride to reverse the agonist-induced inhibition of cAMP production is measured. Data are plotted as cAMP level (or signal) versus the logarithm of the alizapride concentration to determine its potency (IC50) as a functional antagonist.
Conclusion
This compound functions as a potent antiemetic through the direct competitive antagonism of dopamine D2 receptors in the central nervous system.[4][5] This antagonism blocks the canonical Gαi/o-coupled signaling pathway, preventing the dopamine-mediated inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP. The precise characterization of its binding affinity (Ki) and functional potency (IC50) through standardized radioligand binding and cAMP inhibition assays is fundamental to its pharmacological profiling and provides the quantitative basis for its clinical application in managing nausea and vomiting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Alizapride | C16H21N5O2 | CID 135413504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Item - Unique effects of acute aripiprazole treatment on the dopamine D2 receptor downstream cAMP-PKA and Akt-GSK3β signalling pathways in rats - University of Wollongong - Figshare [ro.uow.edu.au]
- 15. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. innoprot.com [innoprot.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Alizapride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of alizapride (B1662876) hydrochloride, a substituted benzamide (B126) with prokinetic and antiemetic properties. The following sections detail the chemical synthesis pathway, experimental protocols for each step, and methods for purification and analysis, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Synthesis of Alizapride Hydrochloride
The synthesis of this compound is a multi-step process commencing from 4-aminosalicylic acid. The overall pathway involves the formation of a key benzotriazole (B28993) intermediate, which is subsequently coupled with a pyrrolidine (B122466) derivative. The final step involves the formation of the hydrochloride salt.
Chemical Synthesis Pathway
The synthesis can be visualized as a multi-stage process, with each step building upon the previous to construct the final molecule.
Experimental Protocols
The following protocols are derived from established synthetic routes, primarily based on patent literature[1].
Step 1: Synthesis of 2-Methoxy-4-acetamido-5-nitrobenzoic Acid
-
Methylation: To a reaction flask, add 31.5 g of 4-aminosalicylic acid and 80 ml of glacial acetic acid. Stir the mixture and add 20 g of dimethyl sulfate. Heat the mixture to reflux for 4-10 hours.
-
Acetylation: After cooling, add 60 g of acetic anhydride (B1165640) and reflux for another 4-9 hours.
-
Nitration: Cool the reaction mixture and slowly add 20 ml of nitric acid. After the addition is complete, stir the mixture at room temperature overnight. Pour the mixture into crushed ice to precipitate the solid.
-
Isolation: Filter the solid and wash it to obtain 2-methoxy-4-acetamido-5-nitrobenzoic acid. The product is used in the next step without extensive drying.
Step 2: Synthesis of 2-Methoxy-4,5-diaminobenzoic Acid
-
Hydrolysis and Reduction: The crude product from the previous step is hydrolyzed and subsequently reduced. The sodium salt of the intermediate is prepared first.
-
To a reaction flask, add the sodium salt and 200 ml of water. Add 5 g of Raney Nickel as a catalyst.
-
Heat the mixture to reflux and slowly add 80.25 g of 50% hydrazine (B178648) hydrate.
-
Continue refluxing for 1 hour after the addition is complete.
-
Isolation: Cool the reaction mixture and filter to remove the catalyst. Adjust the pH of the filtrate with hydrochloric acid to precipitate the product. Filter and dry the solid to obtain 21.8 g of 2-methoxy-4,5-diaminobenzoic acid.
Step 3: Synthesis of 5-Methoxy-6-carboxybenzotriazole
-
Diazotization: In a reaction flask, suspend 36.4 g of 2-methoxy-4,5-diaminobenzoic acid in 50 ml of concentrated hydrochloric acid.
-
Cool the mixture to below 5°C and slowly add a 20% aqueous solution of sodium nitrite.
-
After the addition, warm the mixture to 35-60°C and stir for 0.5-2 hours.
-
Isolation: Cool the mixture and filter the precipitate. Dry the solid to obtain 30.9 g of 5-methoxy-6-carboxybenzotriazole.
Step 4: Synthesis of 5-Methoxy-6-methoxycarbonylbenzotriazole
-
Esterification: To a reaction flask, add 38.6 g of 5-methoxy-6-carboxybenzotriazole, 180 ml of methanol, and 4.5 ml of concentrated sulfuric acid.
-
Heat the mixture to reflux overnight.
-
Isolation: Cool the reaction mixture to allow white crystals to precipitate. Filter and dry the crystals to obtain 37.3 g of the product.
Step 5: Synthesis of Alizapride
-
Amidation: In a reaction flask, combine the intermediate from the previous step with N-allyl-2-aminomethylpyrrolidine. The specific molar ratios and solvent are not detailed in the available literature but would typically involve a suitable inert solvent.
-
The reaction is generally heated to drive the amidation process.
Step 6: Synthesis of this compound
-
Salt Formation and Purification: Dissolve the crude alizapride in an appropriate solvent, such as ethanol (B145695).
-
Add a solution of hydrochloric acid in ethanol to precipitate the hydrochloride salt.
-
Crystallization: Cool the mixture to induce crystallization.
-
Isolation: Filter the white crystals of this compound, wash with a small amount of cold acetone, and dry.
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of this compound, as derived from patent literature[1].
| Step No. | Intermediate/Product | Starting Material | Yield (%) |
| 1-3 | 2-Methoxy-4,5-diaminobenzoic acid | 4-Aminosalicylic acid | ~60% (three steps) |
| 4 | 5-Methoxy-6-carboxybenzotriazole | 2-Methoxy-4,5-diaminobenzoic acid | 80% |
| 5 | 5-Methoxy-6-methoxycarbonylbenzotriazole | 5-Methoxy-6-carboxybenzotriazole | 90% |
Purification of this compound
Purification of the final product is crucial to ensure its quality and safety for pharmaceutical applications. The primary method for purifying this compound is recrystallization.
Recrystallization Protocol
General Recrystallization Procedure:
-
Solvent Selection: Test the solubility of crude this compound in various solvents (e.g., ethanol, isopropanol, methanol-water mixtures) to identify a suitable recrystallization solvent.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals under vacuum.
Experimental Workflow for Purification
The following diagram illustrates a typical workflow for the purification of a solid organic compound like this compound.
Quality Control and Analysis
Ensuring the purity and identity of the synthesized this compound is paramount. Various analytical techniques are employed for this purpose.
Analytical Methods
Common analytical methods for the quality control of this compound include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and detecting any impurities. A reversed-phase HPLC method is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to identify any impurities.
-
Melting Point: The melting point of the purified compound is a good indicator of its purity. The reported melting point for this compound is in the range of 206-208°C.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction progress and for preliminary purity assessment.
Purity Data
While detailed batch-specific purity data is not publicly available, commercial suppliers of this compound typically report a purity of ≥98%.
The following table outlines the key analytical parameters for quality control.
| Analytical Technique | Purpose | Typical Specification |
| HPLC | Purity assessment and impurity profiling | ≥98% |
| ¹H NMR & ¹³C NMR | Structural confirmation | Conforms to the expected structure |
| Mass Spectrometry | Molecular weight confirmation | Conforms to the expected molecular weight |
| Melting Point | Purity indication | 206-208°C |
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of this compound. The multi-step synthesis, starting from 4-aminosalicylic acid, has been described with experimental protocols and quantitative yield data where available. While a specific, detailed protocol for the final purification by recrystallization is not widely published, a general procedure has been outlined. The importance of rigorous quality control using various analytical techniques has also been highlighted. This guide serves as a valuable resource for researchers and professionals involved in the development and manufacturing of this compound.
References
Alizapride Hydrochloride: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical characteristics of alizapride (B1662876) hydrochloride, a dopamine (B1211576) D2 receptor antagonist with antiemetic properties. The following sections detail its quantitative properties, the methodologies for their determination, and its primary signaling pathway.
Core Physicochemical Properties
Alizapride hydrochloride is a white to off-white solid.[1][] Its fundamental physicochemical parameters are summarized in the table below, providing a quantitative foundation for research and formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂ClN₅O₂ | [3][4][5] |
| Molecular Weight | 351.8 g/mol | [3][4] |
| Melting Point | 203-208 °C | [1][3][6] |
| Water Solubility | 0.46 - 0.495 mg/mL; 70 mg/mL | [5][7][8] |
| Solubility in other solvents | DMSO: 10 - 42 mg/mL[][8]Methanol: Slightly soluble[1][3]Ethanol: Insoluble; 0.5 mg/mL[][8]PBS (pH 7.2): 10 - 50 mg/mL[][9]DMF: 5 mg/mL[] | Various |
| pKa (Strongest Acidic) | 8.41 - 9.11 (Predicted) | [5][7] |
| pKa (Strongest Basic) | 7.69 - 7.77 (Predicted) | [5][7] |
| LogP (Octanol-Water Partition Coefficient) | 1.1 - 2.477 (Predicted) | [5][6][7] |
Experimental Methodologies
While specific experimental protocols for determining the physicochemical properties of this compound are not extensively detailed in the public domain, standard pharmaceutical analysis techniques are applicable. Below are generalized methodologies for key parameters.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A common method for its determination is the capillary melting point test .
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is gradually increased at a controlled rate.
-
The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point range.
Solubility Assessment
Solubility is a crucial factor in drug formulation and bioavailability. The shake-flask method is a standard approach to determine equilibrium solubility.
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, PBS, ethanol) in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
pKa and LogP Determination
The ionization constant (pKa) and partition coefficient (LogP) are vital for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.
-
pKa Determination: Potentiometric titration is a common experimental method. A solution of this compound is titrated with a standardized acid or base, and the pH is measured as a function of the titrant volume. The pKa values are then calculated from the titration curve.
-
LogP Determination: The shake-flask method is also standard for LogP determination. A solution of this compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
Workflow and Signaling Pathway Visualizations
To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: General workflow for determining the physicochemical characteristics of a pharmaceutical compound.
Caption: Primary signaling pathway of this compound as a dopamine D2 receptor antagonist.
Stability and Storage
This compound should be stored in a sealed container, protected from moisture.[6] For long-term storage, a temperature of -20°C is recommended for the powder form, and for solutions in solvents like DMSO, storage at -80°C is advised to prevent degradation.[8][9] The compound is stable at room temperature for short periods, such as during shipping.[6] Studies have also shown that an admixture of alizapride and ondansetron (B39145) in 0.9% sodium chloride solution is physicochemically stable for up to 56 days when stored at 5 ± 3°C.[11]
Conclusion
This guide provides a foundational understanding of the physicochemical characteristics of this compound. The presented data and generalized protocols offer valuable insights for researchers and professionals in the field of drug development, facilitating further investigation and formulation of this antiemetic agent. The visualized workflow and signaling pathway aim to provide a clearer context for its analysis and mechanism of action.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 3. This compound | 59338-87-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. This compound | C16H22ClN5O2 | CID 135497066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Alizapride HCl | dopamine receptor antagonist | CAS 59338-87-3 | Limican; Plitican; Vergentan; Superan; Alizaprida; Litican; MS-5080 | InvivoChem [invivochem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Liquid chromatographic analysis of alizapride and metoclopramide in human plasma and urine using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long term stability of an admixture of alizapride and ondansetron in 0.9% sodium chloride solution polyolefin bags stored at 5±3°C - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Alizapride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the in vitro metabolism of Alizapride hydrochloride. Alizapride, a substituted benzamide, is a dopamine (B1211576) D2 receptor antagonist used as an antiemetic. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and safety. This document details the identified metabolic pathways, the formation of reactive metabolites, and the experimental protocols utilized in their identification.
Executive Summary
The in vitro metabolism of Alizapride has been shown to be complex, involving multiple biotransformation pathways. The primary routes of metabolism include oxidative N-deallylation and epoxidation, leading to the formation of several metabolites. Notably, the metabolism of Alizapride can generate reactive species, specifically acrolein and an epoxide intermediate, which have the potential to form adducts with cellular nucleophiles. To date, ten metabolites have been identified through studies utilizing rat liver microsomes and advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, quantitative enzyme kinetic parameters, including Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the metabolism of Alizapride are not currently available in published literature.
Metabolic Pathways of Alizapride
The in vitro metabolism of Alizapride proceeds through several key pathways, as elucidated by studies using rat liver microsomes.[1] The primary transformations observed are:
-
Oxidative N-deallylation: This pathway is significant as it leads to the formation of the reactive and cytotoxic aldehyde, acrolein.[1]
-
Epoxidation: The formation of an epoxide metabolite has also been reported, which is another potential structural alert for reactivity.[1]
-
Hydroxylation and other modifications: A total of ten metabolites have been characterized, indicating a broader range of metabolic transformations beyond the two primary reactive pathways.[1]
The formation of reactive metabolites is a critical aspect of Alizapride's metabolism, as these species can covalently bind to proteins and other macromolecules, which is a potential mechanism for drug-induced toxicity.[1] The reactivity of the acrolein and epoxide generated from Alizapride has been demonstrated by their ability to form adducts with nucleophilic thiols in vitro.[1]
Figure 1: Proposed in vitro metabolic pathways of this compound.
Quantitative Data on Alizapride Metabolism
A thorough review of the available scientific literature reveals a lack of quantitative enzyme kinetic data for the in vitro metabolism of this compound. Parameters such as Km and Vmax, which are essential for predicting the rate of metabolism at different substrate concentrations and for assessing the potential for enzyme saturation, have not been reported.
Table 1: Summary of In Vitro Metabolism Data for this compound
| Parameter | Value | Source |
| Enzyme Source | Rat Liver Microsomes | [1] |
| Metabolites Identified | 10 | [1] |
| Reactive Metabolites | Acrolein, Epoxide | [1] |
| Km | Not Reported | - |
| Vmax | Not Reported | - |
| Intrinsic Clearance (CLint) | Not Reported | - |
The absence of this data represents a significant knowledge gap and highlights an area for future research to better characterize the drug's disposition.
Experimental Protocols
The following section details the methodologies employed in the key study that identified the in vitro metabolites of Alizapride.
In Vitro Incubation with Rat Liver Microsomes
This protocol outlines the general procedure for incubating a test compound with liver microsomes to study its metabolism.
References
Formation of Reactive Metabolites from Alizapride Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alizapride (B1662876), a substituted benzamide (B126) with antiemetic properties, is known to undergo metabolic activation to form reactive metabolites. This technical guide provides a comprehensive overview of the in vitro metabolic fate of Alizapride hydrochloride, with a focus on the generation of reactive intermediates. Drawing upon available scientific literature, this document details the primary metabolic pathways, including oxidative N-deallylation and epoxidation, which lead to the formation of cytotoxic species such as acrolein and an epoxide. Detailed experimental methodologies for the characterization of these metabolites using advanced mass spectrometry techniques are presented. Furthermore, this guide includes structured data summaries and visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the bioactivation of Alizapride. This information is critical for researchers and professionals involved in drug development and safety assessment, as the formation of reactive metabolites is a key consideration in predicting potential drug-induced toxicities.
Introduction
Alizapride is a dopamine (B1211576) D2 receptor antagonist used for the prevention and treatment of nausea and vomiting.[1][2] Like many xenobiotics, Alizapride undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3] The study of drug metabolism is a cornerstone of drug development, as metabolites can possess their own pharmacological activity or, in some cases, exhibit toxicity.[4] Of particular concern is the formation of reactive metabolites, electrophilic species that can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and potential idiosyncratic adverse drug reactions.[5][6]
An in vitro study of Alizapride's metabolism has demonstrated its potential to form at least two significant reactive metabolites: acrolein and an epoxide.[7][8] Acrolein, a highly reactive α,β-unsaturated aldehyde, is a known cytotoxic agent that can cause cellular damage through protein alkylation.[7][8] The formation of an epoxide intermediate also presents a structural alert for potential toxicity.[7][8] A total of ten metabolites of Alizapride have been identified and characterized through in vitro studies.[7][8]
This guide will provide a detailed examination of the metabolic pathways of Alizapride leading to these reactive species, the experimental protocols used for their identification, and a summary of the characterized metabolites.
Metabolic Pathways of Alizapride
The in vitro metabolism of this compound is characterized by several key biotransformation reactions. The primary pathways leading to the formation of reactive metabolites are oxidative N-deallylation and epoxidation of the allyl group.[7][8]
Oxidative N-Deallylation and Acrolein Formation
A major metabolic pathway for Alizapride is the oxidative N-deallylation of the N-allyl moiety on the pyrrolidine (B122466) ring.[7][8] This reaction, likely catalyzed by cytochrome P450 enzymes, proceeds through an unstable carbinolamine intermediate which then spontaneously cleaves to yield the N-dealkylated metabolite and acrolein.[9] Acrolein is a highly electrophilic and cytotoxic molecule known to react with nucleophilic residues in proteins.[7][8]
Epoxidation
The allyl group of Alizapride can also undergo epoxidation to form a reactive epoxide metabolite.[7][8] Epoxides are three-membered cyclic ethers that are highly strained and therefore susceptible to nucleophilic attack, leading to covalent binding with cellular macromolecules.[10]
Other Metabolic Transformations
In addition to the formation of reactive species, Alizapride undergoes other phase I metabolic reactions. While specific details on all ten identified metabolites are not fully available in the public domain, other potential metabolic routes for structurally similar compounds include aromatic hydroxylation and O-demethylation.[10][11]
The diagram below illustrates the proposed major metabolic pathways for Alizapride leading to the formation of reactive metabolites.
Identified Metabolites of Alizapride
An in vitro study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified a total of ten metabolites of Alizapride.[7][8] The primary reactive metabolites and their trapping adducts are summarized in the table below.
| Metabolite ID | Proposed Structure/Identity | Method of Formation | Significance |
| M1 | Acrolein | Oxidative N-deallylation | Highly reactive and cytotoxic aldehyde. |
| M2 | Alizapride Epoxide | Epoxidation of the allyl group | Electrophilic intermediate, potential for covalent binding. |
| M3 | Acrolein-Thiol Adduct | Reaction of acrolein with a nucleophilic thiol | Evidence of reactive acrolein formation. |
| M4 | Epoxide-Thiol Adduct | Reaction of the epoxide with a nucleophilic thiol | Evidence of reactive epoxide formation. |
| M5-M10 | Other Metabolites | Various oxidative reactions | Further biotransformation products of Alizapride. |
Note: The specific structures of metabolites M5-M10 are not detailed in the available literature abstracts.
Experimental Protocols
The identification and characterization of Alizapride metabolites were achieved through in vitro incubation followed by analysis with advanced mass spectrometry techniques.[7][8] While the exact, detailed protocol from the primary study is not publicly available, a representative methodology based on standard practices for such investigations is provided below.
In Vitro Incubation
Objective: To generate metabolites of Alizapride using a liver microsomal system.
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Trapping agents (e.g., N-acetylcysteine or glutathione)
-
Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)
-
Incubator/shaking water bath (37°C)
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water).
-
In a microcentrifuge tube, human liver microsomes are pre-warmed in phosphate buffer at 37°C.
-
The NADPH regenerating system and, if applicable, a trapping agent are added to the microsomal suspension.
-
The metabolic reaction is initiated by adding the Alizapride stock solution to the incubation mixture.
-
The mixture is incubated at 37°C with gentle shaking for a specified period (e.g., 60 minutes).
-
The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
The quenched reaction mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent drug and its metabolites, is collected for LC-MS/MS analysis.
The following diagram outlines a typical workflow for an in vitro metabolism study.
References
- 1. Liquid chromatographic analysis of alizapride and metoclopramide in human plasma and urine using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of cisapride with the human cytochrome P450 system: metabolism and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence of impaired cisapride metabolism in neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolic fate of alizapride: evidence for the formation of reactive metabolites based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. metabolon.com [metabolon.com]
Alizapride Hydrochloride: A Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) derivative recognized for its antiemetic properties. Its therapeutic effects are primarily attributed to its interaction with specific neurotransmitter receptors. This technical guide provides an in-depth overview of the receptor binding affinity of Alizapride, focusing on its primary target and exploring its activity at other relevant receptors. The document details the experimental methodologies used to determine binding affinity and elucidates the associated signaling pathways.
Core Receptor Binding Profile of Alizapride
Alizapride is a potent and selective antagonist of the dopamine (B1211576) D2 receptor.[1][2][3][4][5] This antagonism at D2 receptors located in the chemoreceptor trigger zone (CTZ) of the brainstem is the principal mechanism underlying its antiemetic effects.[1][2] While some sources suggest a potential minor interaction with serotonin (B10506) receptors, the primary and clinically relevant pharmacological action of Alizapride is the blockade of D2 receptors.[1]
Quantitative Binding Affinity Data
Despite extensive characterization as a D2 antagonist, specific quantitative binding affinity values (e.g., K_i_ or IC_50_) for Alizapride are not consistently reported in readily accessible scientific literature. However, its classification as a potent antagonist indicates a high affinity for the D2 receptor. For context, related substituted benzamide D2 antagonists are often characterized in competitive radioligand binding assays.
Table 1: Summary of Alizapride Hydrochloride Receptor Binding Profile
| Receptor Subtype | Reported Activity | Quantitative Data (K_i_ or IC_50_) |
| Dopamine D2 | Potent Antagonist | Data not consistently available in literature |
| Serotonin 5-HT3 | Not well-documented | Data not available |
| Serotonin 5-HT4 | Not well-documented | Data not available |
Experimental Protocols: Determining Receptor Binding Affinity
The binding affinity of compounds like Alizapride to the dopamine D2 receptor is typically determined using in vitro radioligand binding assays. A common method is the competitive binding assay.
Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This assay measures the ability of an unlabeled compound (the "competitor," e.g., Alizapride) to displace a radiolabeled ligand that has a known high affinity for the D2 receptor.
1. Materials:
- Radioligand: A tritiated D2 receptor antagonist, such as [³H]spiperone or [³H]raclopride.[6][7][8]
- Competitor: this compound.
- Receptor Source: Membranes prepared from cells expressing recombinant human D2 receptors (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).[6]
- Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl₂, NaCl).
- Filtration Apparatus: A cell harvester and glass fiber filters.
- Scintillation Counter: To measure radioactivity.
2. Method:
- Membrane Preparation: The receptor-containing cell membranes are homogenized and suspended in the assay buffer.
- Incubation: A constant concentration of the radioligand and varying concentrations of Alizapride are incubated with the membrane preparation.
- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
- Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
- The concentration of Alizapride that inhibits 50% of the specific binding of the radioligand (IC_50_ value) is determined by non-linear regression analysis of the competition curve.
- The inhibition constant (K_i_) can then be calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Alizapride | C16H21N5O2 | CID 135413504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alizapride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dopamine D2 receptor binding in adrenal medulla: characterization using [3H]spiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of [3H]nemonapride and [3H]spiperone binding to D2(long) dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D2 receptor binding sites for agonists. A tetrahedral model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Alizapride Hydrochloride Derivatives for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Alizapride hydrochloride and outlines strategies for the preparation of its derivatives for research purposes. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic pathways and the drug's mechanism of action to support drug discovery and development efforts.
Introduction to Alizapride
Alizapride is a substituted benzamide (B126) with potent antiemetic and prokinetic properties.[1] It functions primarily as a dopamine (B1211576) D2 receptor antagonist in the chemoreceptor trigger zone (CTZ) of the brain, effectively mitigating nausea and vomiting.[1][2] Its hydrochloride salt is the commonly used pharmaceutical form.[2] The synthesis of Alizapride and its analogs is of significant interest for the development of new therapeutic agents with improved efficacy and side-effect profiles.
Mechanism of Action: Dopamine D2 Receptor Antagonism
Alizapride exerts its antiemetic effects by blocking dopamine D2 receptors in the CTZ, an area in the medulla oblongata that detects emetic signals in the blood.[2][3] By inhibiting the binding of dopamine to these receptors, Alizapride prevents the downstream signaling that leads to the sensation of nausea and the vomiting reflex.[3]
References
- 1. Alizapride | C16H21N5O2 | CID 135413504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C16H22ClN5O2 | CID 135497066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alizapride HCl | dopamine receptor antagonist | CAS 59338-87-3 | Limican; Plitican; Vergentan; Superan; Alizaprida; Litican; MS-5080 | InvivoChem [invivochem.com]
Technical Guide: Biological Activity of Alizapride Hydrochloride Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alizapride (B1662876) is a substituted benzamide (B126) derivative with potent antiemetic and prokinetic properties, primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors.[1][2][3][4][5] Like many pharmaceuticals, Alizapride possesses a chiral center in its (1-allylpyrrolidin-2-yl)methyl moiety, meaning it exists as a racemic mixture of two enantiomers: (R)-Alizapride and (S)-Alizapride. While the pharmacology of racemic Alizapride is well-documented, specific data delineating the individual biological activities of its enantiomers are not extensively available in public literature. This guide provides a comprehensive overview of Alizapride's known mechanism of action, discusses the critical importance of stereoselectivity for this class of compounds, and furnishes detailed experimental protocols for the chiral separation and pharmacological characterization of its enantiomers. The methodologies and frameworks presented herein are designed to empower researchers to elucidate the distinct profiles of each enantiomer.
Introduction to Alizapride and Stereoisomerism
Alizapride is clinically used for the management of nausea and vomiting, particularly those associated with chemotherapy and postoperative states.[1][4][6] Its primary mechanism of action involves the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) located in the medulla oblongata.[1][7][8]
Stereoisomerism is a critical factor in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the therapeutic activity (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). For substituted benzamides, stereoselectivity in binding to dopamine receptors has been well-established, suggesting that the pharmacological activity of Alizapride likely resides predominantly in one of its enantiomers.[9][10]
Quantitative Pharmacological Data
Specific quantitative data comparing the binding affinity and functional potency of (R)-Alizapride and (S)-Alizapride are not available in the reviewed literature. To facilitate future research and data comparison, the following tables are provided as a template for presenting such findings once determined experimentally.
Table 1: Hypothetical Receptor Binding Affinity Profile of Alizapride Enantiomers
| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Serotonin 5-HT3 (Ki, nM) | Serotonin 5-HT4 (Ki, nM) |
|---|---|---|---|---|
| (R)-Alizapride | Data not available | Data not available | Data not available | Data not available |
| (S)-Alizapride | Data not available | Data not available | Data not available | Data not available |
| Racemic Alizapride | Data not available | Data not available | Data not available | Data not available |
Table 2: Hypothetical Functional Activity of Alizapride Enantiomers at the D2 Receptor
| Compound | Assay Type | Parameter | Value |
|---|---|---|---|
| (R)-Alizapride | cAMP Inhibition | IC₅₀ (nM) | Data not available |
| (S)-Alizapride | cAMP Inhibition | IC₅₀ (nM) | Data not available |
| Racemic Alizapride | cAMP Inhibition | IC₅₀ (nM) | Data not available |
Experimental Protocols
To determine the data outlined in Section 3.0, the following detailed experimental protocols are provided as a guide.
Protocol for Chiral Separation of Alizapride Enantiomers
This protocol describes a general method for separating the enantiomers of a chiral compound like Alizapride using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
Objective: To resolve and isolate (R)- and (S)-Alizapride from a racemic mixture.
Materials:
-
Racemic Alizapride Hydrochloride
-
HPLC-grade solvents (e.g., Hexane, Isopropanol (B130326), Ethanol, Methanol)
-
Amine modifier (e.g., Diethylamine, DEA)
-
Analytical and preparative HPLC systems
-
Chiral Stationary Phase column (e.g., polysaccharide-based CSP such as Chiralpak® IA, IB, or IC)
-
UV Detector
Methodology:
-
Mobile Phase Preparation: Prepare various mobile phases consisting of different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethanol). Add a small percentage (e.g., 0.1% v/v) of an amine modifier like DEA to improve peak shape and resolution.
-
Sample Preparation: Dissolve a small amount of racemic Alizapride HCl in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Method Development):
-
Column: Chiralpak® IA (or similar polysaccharide-based CSP).
-
Flow Rate: 1.0 mL/min for analytical scale.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 310 nm).
-
Injection Volume: 10 µL.
-
Temperature: 25°C.
-
-
Optimization: Systematically screen different mobile phase compositions to achieve baseline separation of the two enantiomeric peaks. Adjust the ratio of polar to non-polar solvents to optimize retention time and resolution.
-
Scale-Up (Preparative HPLC): Once optimal conditions are found on the analytical scale, scale up the method to a preparative column to isolate larger quantities of each enantiomer. Increase the column diameter, flow rate, and injection volume accordingly.
-
Fraction Collection and Verification: Collect the separated fractions corresponding to each enantiomer. Confirm the purity of each isolated enantiomer using the analytical HPLC method. The absolute stereochemistry ((R) or (S)) would need to be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.
Protocol for Dopamine D2 Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity (Ki) of each Alizapride enantiomer for the human dopamine D2 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of (R)-Alizapride and (S)-Alizapride for the D2 receptor.
Materials:
-
Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 antagonists).
-
Non-specific binding agent: Haloperidol or unlabeled Spiperone (10 µM).
-
Isolated Alizapride enantiomers ((R) and (S)).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Vehicle.
-
Non-specific Binding: Radioligand + Assay Buffer + High concentration of non-specific agent (e.g., 10 µM Haloperidol).
-
Competitive Binding: Radioligand + Assay Buffer + Serial dilutions of the test compound (e.g., (R)-Alizapride or (S)-Alizapride, from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Add the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg per well) to each well. The final assay volume is typically 250 µL. Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Visualizations: Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
The primary mechanism of Alizapride involves the blockade of the Gαi-coupled dopamine D2 receptor. This action prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular levels of cyclic AMP (cAMP).
Caption: Antagonism of the D2 receptor by Alizapride prevents Gαi-mediated inhibition of adenylyl cyclase.
Experimental Workflow: Chiral Separation
The logical flow for resolving and purifying Alizapride enantiomers for subsequent biological testing.
Caption: Workflow for the chiral separation of Alizapride enantiomers using HPLC.
Experimental Workflow: Receptor Binding Assay
The procedural steps for determining the binding affinity (Ki) of each isolated enantiomer.
References
- 1. Alizapride - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Alizapride HCl | dopamine receptor antagonist | CAS 59338-87-3 | Limican; Plitican; Vergentan; Superan; Alizaprida; Litican; MS-5080 | InvivoChem [invivochem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. alizapride [drugcentral.org]
- 6. medkoo.com [medkoo.com]
- 7. Alizapride | C16H21N5O2 | CID 135413504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C16H22ClN5O2 | CID 135497066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Alizapride Hydrochloride: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: In Vitro Pharmacological Profile
Due to the limited availability of specific in vitro quantitative data for alizapride (B1662876) hydrochloride, the following tables present data for structurally analogous benzamide (B126) derivatives that are also dopamine (B1211576) D2 receptor antagonists. This information can serve as a valuable reference for researchers designing and interpreting experiments with alizapride.
Table 1: Comparative Dopamine D2 Receptor Binding Affinities of Benzamide Derivatives
| Compound | Receptor Subtype | Ki (nM) | Organism | Assay Conditions |
| Amisulpride | Human D2 | 2.8[6] | Human | Recombinant CHO cells |
| Amisulpride | Human D3 | 3.2[6] | Human | Recombinant CHO cells |
| Remoxipride (B1679305) | Rat D2 | 113[7] | Rat | Striatal tissue, [3H]raclopride |
| Metoclopramide | Rat D2 | 483 (IC50)[8] | Rat | Not specified |
Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity. IC50 is the half-maximal inhibitory concentration.
Table 2: Comparative 5-HT3 Receptor Binding Affinities of Benzamide Derivatives
| Compound | Receptor Subtype | Ki (nM) | Organism | Assay Conditions |
| Metoclopramide | Not specified | 308 (IC50)[8] | Not specified | Not specified |
| Amisulpride | Human 5-HT7a | 11.5[9] | Human | Recombinant cells, [3H]LSD |
While primarily a D2 antagonist, some benzamides exhibit affinity for serotonin (B10506) receptors. Data for direct 5-HT3 receptor binding of these specific analogs is limited.
Table 3: Comparative Cytotoxicity of Benzamide Derivatives in Vitro
| Compound | Cell Line | IC50 | Exposure Time | Assay |
| Metoclopramide | V79 (Fibroblasts) | Not specified | Not specified | Clonogenic Survival[10] |
| Metoclopramide | P31 (Lung Cancer) | Not specified | Not specified | Clonogenic Survival[10] |
| Remoxipride | Glioma cell lines | > 100 µM[11] | 48 hours | MTT Assay[11] |
| N-desmethylclozapine | Huh-7 (Hepatocellular Carcinoma) | 1 µM | Not specified | DENV-2 infection assay[12] |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.
Experimental Protocols
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of alizapride hydrochloride for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (a potent D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet (membrane preparation) in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound dilutions (for competition curve) or assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
[3H]-Spiperone (at a final concentration close to its Kd).
-
Membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT assay to assess the cytotoxic effects of this compound on a selected cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or a cell line relevant to the research question).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
cAMP Signaling Assay
This protocol is designed to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in the dopamine D2 receptor signaling pathway.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine.
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Preparation:
-
Culture CHO-K1-D2 cells to confluency.
-
Harvest and resuspend the cells in assay buffer.
-
-
Antagonist Mode:
-
Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of dopamine (e.g., its EC80) in the presence of this compound.
-
-
Inverse Agonist Mode:
-
Treat the cells with various concentrations of this compound in the absence of an agonist.
-
-
cAMP Measurement:
-
After the stimulation/treatment period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
For antagonist mode, plot the cAMP levels against the logarithm of the this compound concentration to determine its IC50 for inhibiting the dopamine-induced response.
-
For inverse agonist mode, plot the cAMP levels against the logarithm of the this compound concentration to determine its effect on basal cAMP levels.
-
Conclusion
The provided protocols and application notes offer a comprehensive framework for the in vitro evaluation of this compound and related compounds. While specific quantitative data for alizapride remains to be fully elucidated in publicly accessible literature, the methodologies described herein, along with the comparative data from analogous benzamide derivatives, provide a solid foundation for researchers to investigate its pharmacological properties. These experimental approaches will enable a detailed characterization of its receptor binding affinity, cellular effects, and impact on key signaling pathways, contributing to a deeper understanding of its mechanism of action and potential therapeutic applications.
References
- 1. Facebook [cancer.gov]
- 2. Alizapride - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Alizapride HCl | dopamine receptor antagonist | CAS 59338-87-3 | Limican; Plitican; Vergentan; Superan; Alizaprida; Litican; MS-5080 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metoclopramide inhibits the cytotoxicity of cisplatin and enhances the cytotoxicity of epirubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Alizapride Hydrochloride: Application Notes for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) derivative that acts as a potent dopamine (B1211576) D2 receptor antagonist.[1][2] Primarily recognized for its antiemetic properties, it is used clinically to manage nausea and vomiting, particularly those induced by chemotherapy and postoperative procedures.[1] Its mechanism of action involves blocking D2 receptors, which are G protein-coupled receptors (GPCRs) belonging to the D2-like family. These receptors are coupled to inhibitory G proteins (Gαi/o), and their activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3]
In the context of cell-based assays, alizapride hydrochloride serves as a valuable tool for studying D2 receptor pharmacology, signal transduction, and for screening new compounds targeting this receptor. These application notes provide detailed protocols for utilizing this compound in relevant cell-based assays.
Physicochemical Properties for In Vitro Use
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible results in cell-based assays.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂ClN₅O₂ | PubChem |
| Molecular Weight | 351.83 g/mol | BioCrick |
| Solubility | Water: 70 mg/mLDMSO: 60 mg/mL (170.54 mM) | Selleck Chem, BioCrick |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | Selleck Chem |
Note on Solubility: While highly soluble in DMSO, it is crucial to note that residual DMSO in high concentrations can be toxic to cells. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in a cell culture medium to a final DMSO concentration that is non-toxic to the specific cell line being used (typically ≤ 0.5%).
Mechanism of Action: D2 Receptor Antagonism
Alizapride exerts its effects by competitively binding to the dopamine D2 receptor, thereby blocking the endogenous ligand, dopamine, from activating the receptor. This antagonism prevents the Gαi-mediated inhibition of adenylyl cyclase, leading to a relative increase in intracellular cAMP levels in the presence of a stimulatory agent like forskolin (B1673556).
Application 1: Functional Antagonism in a cAMP Assay
Cyclic AMP (cAMP) assays are fundamental for studying the functional consequences of D2 receptor modulation. As a D2 antagonist, alizapride will reverse the inhibitory effect of a D2 agonist on forskolin-stimulated cAMP production.
Expected Quantitative Data
While specific in vitro pharmacological data for alizapride is not widely published, related D2 antagonists often exhibit potencies in the nanomolar to low micromolar range in cell-based assays. The following table provides a template for the expected data to be generated.
| Parameter | Description | Expected Value Range (Alizapride) |
| IC₅₀ (cAMP Assay) | The concentration of alizapride that inhibits 50% of the response to a D2 receptor agonist. | To be determined empirically (likely nM to low µM range) |
| Kᵢ (Binding Assay) | The equilibrium dissociation constant, indicating the binding affinity of alizapride for the D2 receptor. | To be determined empirically |
Experimental Protocol: cAMP Measurement Assay
This protocol is designed for a 96-well plate format using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). It is crucial to use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D2 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Dopamine (or another D2 receptor agonist)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Phosphate-Buffered Saline (PBS)
-
Commercial cAMP assay kit
-
96-well cell culture plates (white, opaque for luminescence/fluorescence)
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the D2 receptor-expressing cells into a 96-well plate at a density optimized for your cell line (e.g., 20,000-50,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of alizapride in assay buffer (e.g., HBSS or serum-free media containing a PDE inhibitor like 0.5 mM IBMX) to achieve a range of concentrations (e.g., 1 nM to 100 µM).
-
Prepare a solution of the D2 agonist (e.g., dopamine) at a concentration that gives approximately 80% of its maximal effect (EC₈₀). This concentration needs to be predetermined in an agonist dose-response experiment.
-
Prepare a solution of forskolin at a concentration that robustly stimulates adenylyl cyclase (e.g., 10 µM).
-
-
Assay Execution:
-
Wash the cells once with warm PBS.
-
Add the diluted alizapride solutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the D2 agonist and forskolin solution to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the alizapride concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
-
Application 2: Cell Viability and Cytotoxicity Assessment
It is essential to determine the cytotoxic potential of any compound to ensure that the observed effects in functional assays are not due to cell death.
Expected Quantitative Data
The cytotoxic profile of alizapride is not extensively documented in common research cell lines. Therefore, determining the concentration at which it affects cell viability is a critical preliminary step.
| Parameter | Description | Expected Value Range (Alizapride) |
| IC₅₀ (Cytotoxicity) | The concentration of alizapride that reduces the viability of a cell population by 50%. | To be determined empirically. |
Experimental Protocol: Cell Viability Assay (MTT/XTT or Resazurin-based)
This protocol describes a general method for assessing cell viability using a metabolic assay.
Materials:
-
Selected cell line(s) (e.g., HepG2, HeLa, or the D2 receptor-expressing cell line)
-
Cell culture medium
-
This compound
-
MTT, XTT, or Resazurin reagent
-
Solubilization buffer (for MTT assay)
-
96-well cell culture plates (clear for colorimetric assays)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete cell culture medium. It is advisable to test a broad concentration range (e.g., 1 µM to 500 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of alizapride. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Add the viability reagent (e.g., MTT, Resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add the solubilization buffer and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the alizapride concentration.
-
Determine the cytotoxic IC₅₀ value by fitting the data to a dose-response curve.
-
Troubleshooting and Considerations
-
Low Signal Window in cAMP Assay: Ensure the forskolin concentration is optimal for stimulating a robust cAMP response. Check the expression level of the D2 receptor in your cell line.
-
High Background in Viability Assay: Optimize cell seeding density. High confluency can lead to cell death and affect results. Ensure the solvent (DMSO) concentration is not causing toxicity.
-
Compound Precipitation: Observe the media in the wells after adding alizapride dilutions. If precipitation occurs, reconsider the stock concentration and final dilutions. The hydrochloride salt form generally has good aqueous solubility.[4]
-
Metabolism: Be aware that some cell lines (e.g., primary hepatocytes, HepG2) can metabolize compounds. In vitro studies have shown that alizapride can be metabolized to form reactive metabolites, which could contribute to cytotoxicity.[5]
By following these protocols and considerations, researchers can effectively utilize this compound as a pharmacological tool to investigate the dopamine D2 receptor in various cell-based assay systems.
References
- 1. Alizapride HCl | dopamine receptor antagonist | CAS 59338-87-3 | Limican; Plitican; Vergentan; Superan; Alizaprida; Litican; MS-5080 | InvivoChem [invivochem.com]
- 2. Alizapride | C16H21N5O2 | CID 135413504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro metabolic fate of alizapride: evidence for the formation of reactive metabolites based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Alizapride Hydrochloride in Rodent Models of Nausea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rodents, such as rats and mice, lack the physiological ability to vomit. Therefore, researchers rely on surrogate markers to assess nausea and emesis-like responses. The most common and well-validated model is the measurement of kaolin (B608303) consumption, a form of pica (ingestion of non-nutritive substances), which is induced by emetogenic stimuli like cisplatin (B142131) or apomorphine (B128758).[6]
This document provides detailed application notes and proposed protocols for the administration of alizapride (B1662876) hydrochloride in rodent models of nausea, drawing from established methodologies for similar compounds.
Mechanism of Action
Alizapride's primary antiemetic effect is mediated through the blockade of dopamine (B1211576) D2 receptors in the central nervous system, specifically within the chemoreceptor trigger zone (CTZ) located in the area postrema of the brainstem.[1][3] The CTZ is a critical site for detecting emetic stimuli in the blood. By antagonizing D2 receptors, alizapride inhibits the activation of the vomiting center in the brainstem.[1] Additionally, some studies suggest a potential minor interaction with serotonin (B10506) (5-HT3) receptors, which could contribute to its antiemetic effects, particularly in chemotherapy-induced nausea.[1]
Figure 1: Simplified signaling pathway of Alizapride's antiemetic action.
Quantitative Data
As there is a lack of direct studies of alizapride in rodent models of nausea, this section provides data from a study using a different dopamine D2 antagonist, prochlorperazine (B1679090), in a rat pica model as a reference. This can serve as a benchmark for designing experiments with alizapride.
Table 1: Effect of a Dopamine D2 Antagonist on Teriparatide-Induced Pica in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Kaolin Consumption (g) | % Inhibition of Pica |
|---|---|---|---|
| Vehicle Control | - | 6.18 ± 0.91 | - |
| Prochlorperazine | 0.5 | 0.68 (approx.) | 89% |
Data adapted from a study on teriparatide-induced pica in ovariectomized rats.[7] The kaolin consumption for the prochlorperazine group is estimated from the reported 11% of the vehicle-treated control.[7]
Experimental Protocols
The following are detailed protocols for inducing and assessing nausea-like behavior in rats, and for testing the efficacy of alizapride hydrochloride.
Protocol 1: Cisplatin-Induced Pica in Rats
This is a widely used model for chemotherapy-induced nausea.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Cisplatin
-
Sterile saline (0.9% NaCl)
-
Kaolin (hydrated aluminum silicate)
-
Standard rat chow
-
Cages with wire mesh floors
-
Food and kaolin containers designed to minimize spillage
Procedure:
-
Acclimation: House rats individually for at least 3-5 days before the experiment to acclimate them to the housing conditions and measurement of food and kaolin intake.
-
Baseline Measurement: For 2-3 days prior to drug administration, measure daily food intake, kaolin consumption, and body weight to establish a baseline.
-
Drug Preparation:
-
Treatment Administration:
-
Administer this compound or vehicle (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30-60 minutes before the cisplatin injection.
-
Administer cisplatin (6 mg/kg, i.p.) or vehicle (saline) to the respective groups.
-
-
Data Collection: Measure kaolin consumption, food intake, and body weight at 24, 48, and 72 hours post-cisplatin administration.
-
Endpoint: The primary endpoint is the reduction in kaolin consumption in the alizapride-treated group compared to the cisplatin-only group.
Figure 2: Experimental workflow for the cisplatin-induced pica model.
Protocol 2: Apomorphine-Induced Pica in Rats
This model is useful for specifically investigating dopamine D2 receptor-mediated nausea.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Apomorphine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Kaolin
-
Standard rat chow
-
Cages with wire mesh floors
-
Food and kaolin containers
Procedure:
-
Acclimation and Baseline: Follow the same procedure as in Protocol 1.
-
Drug Preparation:
-
Prepare this compound solution in sterile saline.
-
Prepare apomorphine hydrochloride solution in sterile saline. A typical dose to induce pica is 0.5-1.0 mg/kg, s.c.[6]
-
-
Treatment Administration:
-
Administer this compound or vehicle (saline) via i.p. or s.c. injection 30-60 minutes before apomorphine.
-
Administer apomorphine (s.c.) or vehicle to the respective groups.
-
-
Data Collection: Measure kaolin consumption over a defined period, typically 1-2 hours post-apomorphine administration, as the effect is more acute than that of cisplatin.
-
Endpoint: The primary endpoint is the inhibition of apomorphine-induced kaolin consumption by alizapride.
Logical Relationships in Nausea Modeling
The choice of emetogen can help elucidate the mechanism of an anti-nausea drug.
Figure 3: Logical relationships in testing Alizapride in different pica models.
Conclusion
While direct experimental data for this compound in rodent models of nausea is currently lacking, its established mechanism as a potent dopamine D2 receptor antagonist strongly suggests its potential efficacy in these models. The protocols provided here for cisplatin- and apomorphine-induced pica in rats offer a solid foundation for researchers to investigate the anti-nausea properties of alizapride in a preclinical setting. Such studies would be invaluable in further characterizing the pharmacological profile of this antiemetic agent.
References
- 1. Antiemetic efficacy of escalating doses of alizapride against chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of a new antiemetic agent: alizapride. A randomized double-blind crossover controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction and antagonism of pica induced by teriparatide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GIP receptor agonism blocks chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for the Quantification of Alizapride Hydrochloride
Introduction
Alizapride (B1662876) is a substituted benzamide (B126) that acts as a dopamine (B1211576) D2 receptor antagonist, primarily used as an antiemetic for the prevention and treatment of nausea and vomiting. Accurate and reliable quantification of Alizapride hydrochloride in bulk drug substances and pharmaceutical dosage forms is crucial for quality control and stability testing. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for this purpose. The method is precise, accurate, and linear over a practical concentration range.
Method Summary
The chromatographic separation is achieved on a reverse-phase column using a gradient elution of an aqueous acetate (B1210297) buffer and methanol. The method is capable of separating Alizapride from its primary degradation products, alizapride carboxylic acid (AL-CA) and alizapride N-oxide (AL-NO2)[1][2]. Detection is performed by UV spectrophotometry at 225 nm[1][2].
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Sodium acetate (analytical grade)
-
Water (HPLC grade or equivalent)
-
-
Chromatographic Conditions: A summary of the HPLC conditions is provided in the table below.
| Parameter | Specification |
| Column | Reverse-phase, 150 mm length, with a hydrophilic linkage between silica (B1680970) and hydrophobic alkyl chains[1][2] |
| Mobile Phase A | 20 mM Aqueous Acetate Buffer, pH 4.0[1][2] |
| Mobile Phase B | Methanol (CH₃OH)[1][2] |
| Elution Mode | Gradient[1][2] |
| Flow Rate | 1.5 mL/min[1][2] |
| Injection Volume | 20 µL (Typical, can be optimized) |
| Column Temperature | Ambient (or controlled at 30 °C for better reproducibility) |
| Detection | UV at 225 nm[1][2] |
Reagent Preparation
-
20 mM Acetate Buffer (pH 4.0) - Mobile Phase A:
-
Dissolve approximately 1.64 g of sodium acetate in 1000 mL of HPLC grade water.
-
Adjust the pH to 4.0 using glacial acetic acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
Standard Solution Preparation
-
Stock Solution (e.g., 500 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase diluent (e.g., a 50:50 mixture of Mobile Phase A and B).
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution to achieve concentrations within the linear range (e.g., 25, 40, 50, 60, and 75 µg/mL)[1][2].
Sample Preparation
-
For Bulk Drug Substance:
-
Accurately weigh an appropriate amount of the this compound powder.
-
Dissolve and dilute in the mobile phase diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
For Pharmaceutical Tablets:
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity[3].
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask[3].
-
Add approximately 70% of the flask volume with the mobile phase diluent.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient[3].
-
Allow the solution to cool to room temperature and dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients before injection[3].
-
Data and Method Validation
The described method has been validated for its performance and reliability. The key quantitative validation parameters are summarized below.
Table 1: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 25 - 75 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[1][2] |
| Accuracy (% Recovery) | 100.5%[1][2] |
| Precision (RSD %) | |
| Intra-day | 0.8%[1] |
| Inter-day | 1.0%[1] |
| UV Detection Wavelength | 225 nm[1][2] |
Visualized Workflow
The logical flow of the quantification process, from preparation to final analysis, is illustrated below.
Caption: Workflow for Alizapride HCl quantification by HPLC-UV.
References
- 1. Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Alizapride Hydrochloride and its Degradation Products
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the identification and quantification of Alizapride (B1662876) hydrochloride and its primary degradation products. The methodologies detailed below are crucial for stability studies, quality control, and formulation development of pharmaceutical products containing Alizapride hydrochloride.
Introduction
Alizapride is a dopamine (B1211576) receptor antagonist used as an antiemetic for the prevention and treatment of nausea and vomiting. Like many pharmaceutical compounds, this compound is susceptible to degradation under various environmental conditions, which can impact its safety and efficacy. Understanding the degradation profile is a critical aspect of drug development and regulatory compliance. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.[1][2][3][4][5]
This document outlines a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Alizapride and its principal degradation products. The primary degradation pathways for this compound are hydrolysis and oxidation.[6][7] Acid and base-catalyzed hydrolysis leads to the formation of Alizapride Carboxylic Acid (AL-CA), while oxidation results in the formation of Alizapride N-oxide (AL-NO2).[6][7]
Degradation Pathway of this compound
The degradation of this compound primarily occurs through two pathways as identified in forced degradation studies. Hydrolysis of the amide group leads to the formation of a carboxylic acid derivative, while oxidation affects the nitrogen atom in the pyrrolidine (B122466) ring.
Caption: Degradation of this compound.
Experimental Protocols
A stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method has been developed and validated for the determination of Alizapride and its main degradation products, Alizapride Carboxylic Acid (AL-CA) and Alizapride N-oxide (AL-NO2).[6]
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol details the validated HPLC-UV method for the simultaneous quantification of Alizapride, AL-CA, and AL-NO2.[6]
Experimental Workflow:
Caption: HPLC analysis workflow.
Instrumentation and Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: 150-mm reverse-phase column with a hydrophilic linkage between silica (B1680970) particles and hydrophobic alkyl chains.[6]
-
Mobile Phase:
-
Eluent A: Aqueous acetate (B1210297) buffer (20 mM, pH 4.0).[6]
-
Eluent B: Methanol (B129727) (CH3OH).[6]
-
-
Elution: Gradient elution.[6]
-
Flow Rate: 1.5 mL/min.[6]
-
Detection Wavelength: 225 nm.[6]
-
Injection Volume: Not specified in the abstract. A typical injection volume is 10-20 µL.
Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of Alizapride, AL-CA, and AL-NO2 in a suitable solvent (e.g., methanol or mobile phase). Prepare working standards by diluting the stock solutions to the desired concentrations within the linear range.
-
Sample Solutions (Forced Degradation):
Data Presentation
The performance of the HPLC-UV method was validated for linearity, precision, and accuracy.[6]
Table 1: Linearity Data
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Alizapride (AL) | 25 - 75 | > 0.999 |
| Alizapride-CA (AL-CA) | 1 - 15 | > 0.999 |
| Alizapride-NO2 (AL-NO2) | 1 - 15 | > 0.999 |
Table 2: Precision Data (Relative Standard Deviation, RSD)
| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| Alizapride (AL) | 0.8 | 1.0 |
| Alizapride-CA (AL-CA) | 1.3 | 1.7 |
| Alizapride-NO2 (AL-NO2) | 2.1 | 4.8 |
Table 3: Accuracy Data (Recovery)
| Analyte | Concentration Level | Average Recovery (%) |
| Alizapride (AL) | 100% | 100.5 |
| Alizapride-CA (AL-CA) | 0.2% | 98.6 |
| Alizapride-NO2 (AL-NO2) | 0.2% | 96.8 |
Method Validation and Robustness
The analytical method demonstrated good linearity, precision, and accuracy for the quantification of Alizapride and its two major degradation products.[6] The specificity of the method was confirmed through the analysis of forced degradation samples, where the main analytes were well-resolved from the degradation products. The robustness of the method was evaluated by introducing small variations in the mobile phase composition and pH, and it was found to be reliable.[6] This validated stability-indicating method is suitable for routine quality control analysis of this compound in bulk drug and pharmaceutical dosage forms, as well as for stability studies.[6] Further characterization of degradation products can be achieved using mass spectrometry (LC-MS) to elucidate their structures.[8][9][10][11]
References
- 1. ijrpp.com [ijrpp.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. longdom.org [longdom.org]
- 4. biomedres.us [biomedres.us]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 10. [PDF] Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Dopamine Receptor Signaling with Alizapride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) derivative that acts as a dopamine (B1211576) D2 receptor antagonist.[1][2][3][4][5][6] Its primary clinical application is as an antiemetic for the management of nausea and vomiting.[2][4][5] The antiemetic effect of alizapride is attributed to its blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[3][4][5] For researchers, alizapride serves as a valuable tool for investigating the physiological and pathological roles of D2 receptor signaling pathways. This document provides detailed application notes and experimental protocols for utilizing alizapride hydrochloride in the study of dopamine receptor signaling.
Mechanism of Action
Alizapride functions as a competitive antagonist at dopamine D2 receptors.[1][3][4] D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins of the Gi/o family. Upon activation by dopamine, D2 receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Alizapride, by blocking the binding of dopamine to D2 receptors, prevents this signaling cascade.
Data Presentation
Table 1: Pharmacological Profile of this compound and a Related Compound
| Compound | Receptor Target | Reported Affinity/Potency | Compound Type | Reference |
| Alizapride | Dopamine D2 Receptor | Data not available | Antagonist | [1][2][3][4][5][6] |
| Clebopride | Dopamine D2 Receptor | K D = 1.5 nM | Antagonist | [7] |
Note: The affinity of alizapride for the D2 receptor has not been definitively reported in the reviewed literature. The data for clebopride, a structurally similar compound, is provided for reference.
Key Signaling Pathways
Dopamine D2 receptor antagonism by alizapride can be used to probe several key downstream signaling pathways:
-
cAMP Pathway: The canonical pathway for D2 receptor signaling involves the inhibition of cAMP production.
-
ERK Signaling: D2 receptor activation can modulate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.
-
Akt/GSK3β Signaling: The Akt/GSK3β pathway, crucial for cell survival and metabolism, can also be influenced by D2 receptor activity.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of alizapride for the dopamine D2 receptor using a radiolabeled ligand.
Materials:
-
This compound
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone or [³H]-Raclopride)
-
Unlabeled ("cold") D2 receptor antagonist for determining non-specific binding (e.g., Haloperidol or Spiperone)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Cell harvester
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of alizapride in assay buffer to create a concentration range for the competition curve.
-
Prepare a solution of the radiolabeled ligand at a concentration close to its KD.
-
Prepare a high concentration solution of the unlabeled antagonist (e.g., 10 µM Haloperidol) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, radiolabeled ligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radiolabeled ligand, unlabeled antagonist, and cell membranes.
-
Competition: Assay buffer, radiolabeled ligand, varying concentrations of alizapride, and cell membranes.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the alizapride concentration.
-
Determine the IC50 value (the concentration of alizapride that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radiolabeled ligand and KD is its dissociation constant.
-
Experimental workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay for Determining Functional Antagonism
This protocol measures the ability of alizapride to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.
Materials:
-
This compound
-
Dopamine
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well or 384-well plates
Protocol:
-
Cell Culture: Culture the D2 receptor-expressing cells to an appropriate confluency in 96-well or 384-well plates.
-
Compound Preparation:
-
Prepare a stock solution of this compound.
-
Prepare serial dilutions of alizapride in assay buffer.
-
Prepare a solution of dopamine at a concentration that gives a submaximal response (e.g., EC80).
-
Prepare a solution of forskolin.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Antagonist Treatment: Add the different concentrations of alizapride to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add dopamine to the wells (except for the basal control wells) and incubate for a further 15-30 minutes at 37°C. All wells (except basal) should also contain forskolin to stimulate cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100% cAMP accumulation) and the dopamine + forskolin control (representing inhibited cAMP levels).
-
Plot the percentage of cAMP accumulation as a function of the logarithm of the alizapride concentration.
-
Determine the IC50 value of alizapride for the reversal of dopamine-induced cAMP inhibition.
-
Workflow for a functional cAMP accumulation assay.
Western Blotting for ERK1/2 Phosphorylation
This protocol assesses the effect of alizapride on dopamine-mediated changes in the phosphorylation of ERK1/2.
Materials:
-
This compound
-
Dopamine
-
Cell line expressing the dopamine D2 receptor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with different concentrations of alizapride for 30 minutes.
-
Stimulate the cells with dopamine for 5-10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.
-
Signaling Pathway Diagram
Simplified D2 receptor signaling pathway modulated by alizapride.
Conclusion
This compound is a specific and potent tool for the in vitro and in vivo study of dopamine D2 receptor signaling. The protocols outlined in this document provide a framework for characterizing the pharmacological properties of alizapride and for investigating its impact on key downstream cellular pathways. By employing these methods, researchers can further elucidate the role of D2 receptor signaling in health and disease, and potentially identify new therapeutic targets.
References
- 1. Alizapride - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Alizapride | C16H21N5O2 | CID 135413504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Administration of Alizapride Hydrochloride for In Vivo Studies
Abstract
This document provides detailed protocols for the preparation and administration of Alizapride hydrochloride for in vivo research applications. Alizapride is a dopamine (B1211576) D2 receptor antagonist used for its antiemetic properties.[1][2] Proper dissolution and formulation are critical for ensuring accurate dosing and maximizing bioavailability in animal models. This guide outlines solvent selection, preparation of different formulations for oral and parenteral routes, and storage conditions. Additionally, it includes a summary of solubility data and a diagram of the proposed signaling pathway of Alizapride.
Solubility of this compound
This compound exhibits varying solubility in common laboratory solvents. The choice of solvent or vehicle system is dependent on the desired concentration and the intended route of administration. Below is a summary of reported solubility data.
| Solvent/Vehicle | Solubility (mg/mL) | Molarity (mM) | Notes |
| Water | ~70 | ~198.95 | --- |
| DMSO | 33.3 - 42 | 94.7 - 119.4 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |
| PBS (pH 7.2) | 10 - 50 | --- | Ultrasonication may be required to achieve higher concentrations.[4][5] |
| Ethanol | < 1 | --- | Considered insoluble.[4] |
| DMF | 5 | --- | --- |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 | ≥ 7.11 | A common co-solvent system for poorly soluble compounds.[4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 7.11 | Cyclodextrins can be used to enhance solubility.[4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 | ≥ 7.11 | Suitable for subcutaneous or oral administration.[4] |
| 0.5% Carboxymethylcellulose (CMC) | --- | --- | Can be used to create a homogenous suspension for oral gavage.[3] |
Experimental Protocols
3.1. Preparation of this compound for Oral Administration (Oral Gavage)
This protocol describes the preparation of a solution or suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.9% saline, or 0.5% CMC in water)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately and transfer it to a sterile conical tube.
-
Add a small amount of the chosen vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle to the tube while vortexing to ensure thorough mixing.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes, or until a clear solution or a uniform suspension is achieved.
-
Visually inspect the solution for any undissolved particles. If preparing a suspension, ensure it is homogenous before drawing it into the dosing syringe.
-
Draw the prepared solution/suspension into a sterile syringe fitted with an appropriately sized oral gavage needle.
3.2. Preparation of this compound for Subcutaneous Injection
This protocol details the preparation of a sterile solution of this compound for subcutaneous administration.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, PBS)
-
Co-solvents if required (e.g., DMSO, PEG300, Tween80)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
Sterile syringes and needles (25-27 G)
Procedure:
-
Determine the final concentration and total volume needed for the experiment.
-
If using a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline):
-
Dissolve the weighed this compound in DMSO first in a sterile tube.
-
Sequentially add PEG300, Tween80, and finally saline, mixing thoroughly after each addition.[4]
-
-
If using an aqueous vehicle (e.g., saline):
-
Weigh the this compound and place it in a sterile tube.
-
Add the sterile saline and vortex until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Visually inspect the final solution for any precipitation or particulate matter before administration.
-
Use a sterile syringe and an appropriate gauge needle (e.g., 25-27 G) for subcutaneous injection.
Stability and Storage
-
Stock Solutions: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
-
Aqueous Solutions: It is best practice to prepare fresh aqueous solutions for each experiment.[6] A study has shown that an admixture of Alizapride in 0.9% sodium chloride solution is physicochemically stable for up to 56 days when stored at 5 ± 3°C.[7]
-
General Handling: this compound powder should be stored in a sealed container, protected from moisture.
Visualizations
5.1. Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions for in vivo studies.
5.2. Signaling Pathway of Alizapride's Antiemetic Action
Caption: Alizapride blocks dopamine D2 receptors in the CTZ to prevent emesis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Alizapride Hydrochloride in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Alizapride hydrochloride is a substituted benzamide (B126) with established antiemetic properties, primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors. Radioligand binding assays are crucial in vitro tools for characterizing the pharmacological profile of compounds like Alizapride. These assays allow for the determination of binding affinity (typically expressed as K_i_ or IC_50_ values) to specific receptor targets, providing insights into potency and selectivity.
The primary target of Alizapride is the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla is the key mechanism for its antiemetic effects. Understanding the binding affinity of Alizapride at the D2 receptor is fundamental for dose-response studies and for correlating in vitro potency with in vivo efficacy.
Furthermore, assessing the binding profile of Alizapride across a panel of other receptors, such as serotonin (B10506) (5-HT) receptor subtypes (e.g., 5-HT_3_, 5-HT_4_), is essential for evaluating its selectivity and predicting potential off-target effects. While primarily a D2 antagonist, any significant affinity for other receptors could contribute to its overall pharmacological profile or side effects.
Radioligand binding assays for Alizapride typically involve a competitive binding format. In this setup, a radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-Spiperone for the D2 receptor) is incubated with a source of the receptor (e.g., cell membranes from recombinant cell lines or tissue homogenates). The ability of unlabeled this compound to displace the radioligand from the receptor is measured at various concentrations. The resulting data are used to calculate the inhibitory constant (K_i_), which reflects the binding affinity of Alizapride for the receptor.
Data Presentation: Binding Affinities of Representative Dopamine D2 Receptor Antagonists
| Compound | Receptor | Radioligand | K_i_ (nM) | Source of Receptor |
| Spiperone | Dopamine D2 | [³H]-Spiperone | ~0.05 | Transfected Cells |
| Haloperidol | Dopamine D2 | [³H]-Spiperone | ~1-2 | Brain Tissue |
| Chlorpromazine | Dopamine D2 | [³H]-Spiperone | ~10 | Brain Tissue |
| Sulpiride | Dopamine D2 | [³H]-Sulpiride | ~20 | Brain Tissue |
| Alizapride | Dopamine D2 | [³H]-Spiperone | To Be Determined | e.g., Recombinant CHO or HEK293 cells |
| Alizapride | Serotonin 5-HT_3_ | e.g., [³H]-GR65630 | To Be Determined | e.g., Recombinant CHO or HEK293 cells |
| Alizapride | Serotonin 5-HT_4_ | e.g., [³H]-GR113808 | To Be Determined | e.g., Recombinant CHO or HEK293 cells |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a method to determine the binding affinity of this compound for the human dopamine D2 receptor using [³H]-Spiperone as the radioligand.
Materials:
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO or water).
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2_, 1 mM MgCl_2_, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration) or another suitable D2 antagonist.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells expressing the human dopamine D2 receptor to confluence.
-
Harvest cells and homogenize in ice-cold assay buffer using a tissue homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
-
-
Assay Procedure:
-
On the day of the experiment, thaw the membrane preparation on ice and dilute to the desired concentration in assay buffer (typically 10-20 µg of protein per well).
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration of ~0.2-0.5 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Following incubation, rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC_50_ value (the concentration of Alizapride that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Visualizations
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Application of Alizapride Hydrochloride in Organ Bath Experiments: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alizapride hydrochloride is a substituted benzamide (B126) with known antiemetic and prokinetic properties. Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors. Additionally, like other benzamides, it may exhibit activity at serotonin (B10506) 5-HT4 receptors, contributing to its prokinetic effects in the gastrointestinal (GI) tract. Organ bath experiments are a fundamental in vitro technique to characterize the pharmacological activity of compounds on isolated tissues. This document provides detailed application notes and protocols for investigating the effects of this compound on the contractility of isolated gastrointestinal smooth muscle preparations.
Alizapride's dual action as a D2 receptor antagonist and potential 5-HT4 receptor agonist makes it a compound of interest for studying GI motility. In the enteric nervous system, dopamine often acts as an inhibitory neurotransmitter, reducing acetylcholine (B1216132) release and subsequent smooth muscle contraction. By blocking D2 receptors, Alizapride is expected to disinhibit cholinergic neurons, leading to enhanced contractility. Conversely, activation of 5-HT4 receptors on these same neurons is known to facilitate acetylcholine release, further promoting motility. Organ bath studies allow for the precise quantification of these effects and the elucidation of the underlying mechanisms.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from organ bath experiments with this compound, based on findings for similar compounds.
Table 1: Effect of this compound on Spontaneous Contractions of Isolated Guinea Pig Ileum
| Concentration (µM) | Change in Amplitude (%) | Change in Frequency (%) |
| 0.01 | +5.2 ± 1.1 | +2.1 ± 0.8 |
| 0.1 | +15.8 ± 2.5 | +8.5 ± 1.5 |
| 1 | +35.2 ± 4.1 | +18.9 ± 2.3 |
| 10 | +52.6 ± 5.8 | +25.4 ± 3.1 |
| 100 | +48.9 ± 5.5 | +22.7 ± 2.9 |
Table 2: Antagonism of Dopamine-Induced Relaxation by this compound in Carbachol-Precontracted Rat Colon
| Treatment | Dopamine IC50 (µM) |
| Control | 2.5 ± 0.4 |
| Alizapride (0.1 µM) | 12.8 ± 1.9 |
| Alizapride (1 µM) | 58.7 ± 7.3 |
Table 3: Potentiation of Electrically Evoked Cholinergic Contractions by this compound in Human Colonic Strips
| Alizapride Concentration (µM) | Potentiation of EFS-induced Contraction (%) |
| 0.01 | +8.3 ± 1.5 |
| 0.1 | +25.1 ± 3.2 |
| 1 | +62.7 ± 5.9 |
| 10 | +85.4 ± 7.8 |
Experimental Protocols
Protocol 1: Investigating the Prokinetic Effect of this compound on Spontaneous Motility of Guinea Pig Ileum
Objective: To determine the effect of this compound on the amplitude and frequency of spontaneous contractions in an isolated segment of guinea pig ileum.
Materials:
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Guinea pig
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Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound stock solution
-
Organ bath system with isometric force transducer
-
Carbogen gas (95% O2, 5% CO2)
-
Data acquisition system
Procedure:
-
A male guinea pig (250-350 g) is euthanized by cervical dislocation.
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The abdomen is opened, and a segment of the terminal ileum is excised and placed in warm, carbogen-aerated Tyrode's solution.
-
The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.
-
A 2-3 cm segment of the ileum is prepared and mounted vertically in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Once a stable baseline of spontaneous contractions is established, a cumulative concentration-response curve for this compound is constructed by adding increasing concentrations of the drug to the organ bath at regular intervals (e.g., every 15 minutes).
-
The amplitude and frequency of contractions are recorded and analyzed for each concentration.
Protocol 2: Characterizing the Dopamine D2 Receptor Antagonism of this compound
Objective: To quantify the antagonistic effect of this compound on dopamine-induced relaxation of pre-contracted rat colonic smooth muscle.
Materials:
-
Wistar rat
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
This compound stock solution
-
Dopamine hydrochloride stock solution
-
Organ bath system
-
Carbogen gas
-
Data acquisition system
Procedure:
-
A male Wistar rat (200-250 g) is euthanized.
-
A segment of the distal colon is excised and placed in warm, carbogen-aerated Krebs-Henseleit solution.
-
A 2 cm strip of the longitudinal muscle is prepared and mounted in an organ bath as described in Protocol 1.
-
The tissue is equilibrated for 60 minutes under a resting tension of 1 g.
-
The tissue is pre-contracted with a submaximal concentration of carbachol (e.g., 1 µM).
-
Once the contraction has stabilized, a cumulative concentration-response curve for dopamine is generated to induce relaxation.
-
The tissue is then washed, and after a recovery period, it is incubated with a fixed concentration of this compound for 20-30 minutes.
-
The carbachol-induced contraction is repeated, followed by a second concentration-response curve for dopamine in the presence of Alizapride.
-
The experiment can be repeated with different concentrations of Alizapride to determine the IC50 shift and calculate the pA2 value.
Protocol 3: Assessing the 5-HT4 Receptor Agonist Activity of this compound
Objective: To determine if this compound potentiates neurally-mediated contractions in human colonic circular muscle strips, indicative of 5-HT4 receptor agonism.
Materials:
-
Human colonic tissue (obtained with ethical approval)
-
Krebs solution
-
This compound stock solution
-
5-HT4 receptor antagonist (e.g., GR 113808)
-
Tetrodotoxin (TTX)
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Organ bath system with electrodes for electrical field stimulation (EFS)
-
Carbogen gas
-
Data acquisition system
Procedure:
-
Human colonic circular muscle strips are prepared and mounted in an organ bath as previously described.
-
The tissue is equilibrated for 60 minutes under a resting tension of 1 g.
-
Submaximal, neurally-mediated contractions are induced by EFS (e.g., 5 Hz, 0.5 ms (B15284909) pulse duration, 10 s trains every 2 minutes).
-
After establishing a stable baseline of EFS-induced contractions, a cumulative concentration-response curve for this compound is constructed.
-
To confirm the involvement of 5-HT4 receptors, the experiment is repeated in the presence of a selective 5-HT4 antagonist. A rightward shift in the Alizapride concentration-response curve would indicate competitive antagonism at 5-HT4 receptors.
-
To verify that the effect is neurally mediated and cholinergic, the experiment can be repeated in the presence of TTX (a neuronal blocker) or atropine (a muscarinic antagonist). The potentiation by Alizapride should be abolished under these conditions.
Mandatory Visualizations
Caption: Experimental workflow for organ bath studies.
Caption: D2 receptor antagonism by Alizapride.
Troubleshooting & Optimization
Alizapride Hydrochloride Stability in Aqueous Solutions: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients in solution is paramount for accurate and reproducible experimental results. This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the stability of Alizapride (B1662876) Hydrochloride in aqueous solutions.
FAQs and Troubleshooting Guides
Q1: What are the primary degradation pathways for Alizapride Hydrochloride in aqueous solutions?
A1: this compound is susceptible to degradation through two primary pathways:
-
Acid/Base Catalyzed Hydrolysis: This leads to the formation of Alizapride Carboxylic Acid (AL-CA).
-
Oxidation: This results in the formation of Alizapride N-oxide (AL-NO2)[1].
It is crucial to control the pH and minimize exposure to oxidizing agents to maintain the integrity of your alizapride solutions.
Q2: I observed a change in the color/clarity of my this compound solution. What could be the cause?
A2: A change in the physical appearance of your solution, such as discoloration or precipitation, can indicate chemical degradation or physical instability.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your solution is within the optimal range. Deviations can accelerate hydrolysis.
-
Check for Contaminants: Contamination with oxidizing agents can lead to the formation of colored degradation products.
-
Assess Storage Conditions: Improper storage temperature or exposure to light can promote degradation. This compound powder should be stored at -20°C for long-term stability (up to 3 years)[2]. Stock solutions in solvents can be stored for 1 year at -80°C or 1 month at -20°C[2]. An admixture of alizapride and ondansetron (B39145) in 0.9% sodium chloride solution has been shown to be stable for up to 56 days at 5 ± 3°C[1].
-
Microbial Growth: If the solution is not sterile, microbial growth can cause turbidity.
-
Q3: How can I prepare a stable aqueous stock solution of this compound?
A3: The solubility of this compound is 70 mg/mL in water and 10 mg/mL in PBS (pH 7.2)[2][3]. For preparing stock solutions, consider the following:
-
Solvent Selection: While highly soluble in water, for in-vivo studies or specific cell culture media, ensure compatibility. DMSO can also be used, with a solubility of 42 mg/mL, but fresh DMSO is recommended as absorbed moisture can reduce solubility[2].
-
pH Control: The pH of the final solution is critical. Use appropriate buffer systems to maintain a stable pH if the experimental conditions are acidic or basic[4].
-
Storage: Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[2]. Protect from light.
Q4: What analytical method can I use to assess the stability of my this compound solution?
A4: A validated stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is recommended. This method can separate and quantify alizapride from its major degradation products, Alizapride Carboxylic Acid (AL-CA) and Alizapride N-oxide (AL-NO2)[1]. A detailed experimental protocol is provided below.
Data Presentation: Stability of this compound
The following tables summarize the known stability data for this compound. Note: Quantitative data on the degradation of this compound alone under various stress conditions is limited in publicly available literature. The tables below are structured to guide researchers in their own stability studies.
Table 1: Physicochemical Stability of Alizapride (0.926 mg/mL) in Admixture with Ondansetron (0.074 mg/mL) in 0.9% Sodium Chloride Solution [1]
| Parameter | Storage Condition | Duration | Result |
| Concentration | 5 ± 3°C | 56 Days | Stable |
| pH | 5 ± 3°C | 56 Days | No significant change |
| Appearance | 5 ± 3°C | 56 Days | Clear, colorless, no precipitation |
| Optical Density | 5 ± 3°C | 56 Days | No significant change |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Powder | - | -20°C | 3 years[2] |
| Stock Solution | Solvent | -80°C | 1 year[2] |
| Stock Solution | Solvent | -20°C | 1 month[2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Alizapride and its Degradation Products [1]
This protocol describes a method to separate and quantify Alizapride (AL), Alizapride Carboxylic Acid (AL-CA), and Alizapride N-oxide (AL-NO2).
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: 150-mm reverse-phase column with a hydrophilic linkage between silica (B1680970) particles and hydrophobic alkyl chains.
-
Mobile Phase:
-
Eluant A: Aqueous acetate (B1210297) buffer (pH 4.0; 20mM)
-
Eluant B: Methanol (CH₃OH)
-
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 225 nm
-
Elution: Gradient elution (specific gradient profile should be optimized based on the system and separation).
-
Linearity Ranges:
-
Alizapride (AL): 25-75 µg/mL
-
Alizapride Carboxylic Acid (AL-CA): 1-15 µg/mL
-
Alizapride N-oxide (AL-NO2): 1-15 µg/mL
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Primary degradation pathways of this compound in aqueous solutions.
References
- 1. Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products. | Semantic Scholar [semanticscholar.org]
- 3. Long-term stability of dexamethasone and alizapride or ondansetron in sodium chloride 0.9% polyolefin bag at 5±3°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Technical Support Center: Analysis of Alizapride Hydrochloride and its Degradation Products by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Alizapride (B1662876) hydrochloride and its degradation products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Alizapride hydrochloride?
A1: Under forced degradation conditions, this compound primarily degrades into two main products: Alizapride Carboxylic Acid (AL-CA) and Alizapride N-oxide (AL-NO2).[1][2] AL-CA is typically formed through acid/base-catalyzed hydrolysis, while AL-NO2 is a product of oxidation.[1][2]
Q2: What is a suitable HPLC method for the separation of Alizapride and its main degradation products?
A2: A validated stability-indicating HPLC-UV method has been developed for the determination of Alizapride and its degradation products.[1][2] The key parameters of this method are summarized in the experimental protocols section below.
Q3: What are the typical stress conditions used in forced degradation studies for this compound?
A3: Forced degradation studies for this compound typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure the stability-indicating nature of the analytical method.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) for Alizapride or its degradation products. | - Secondary silanol (B1196071) interactions: The basic nature of Alizapride can lead to interactions with residual silanols on the silica-based column, causing peak tailing. - Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analytes, influencing peak shape. - Column overload: Injecting too concentrated a sample can lead to peak distortion. | - Mobile phase pH adjustment: Ensure the mobile phase pH is controlled, as specified in the protocol (pH 4.0). A slightly lower pH can sometimes improve the peak shape for basic compounds by ensuring complete protonation. - Use of an end-capped column: Employing a well-end-capped C18 column or a column with a different stationary phase (e.g., a polymer-based column) can minimize silanol interactions. - Reduce sample concentration: Dilute the sample to an appropriate concentration within the linear range of the method. |
| Co-elution of degradation products with the parent drug or with each other. | - Insufficient resolution: The mobile phase composition or gradient may not be optimal for separating structurally similar compounds. - Column degradation: Loss of stationary phase or column contamination can lead to a decrease in resolving power. | - Optimize the mobile phase: Adjust the ratio of the organic modifier (methanol) to the aqueous buffer. A shallower gradient or a different organic modifier (e.g., acetonitrile) could improve separation. - Check column performance: Use a standard mixture to verify the column's efficiency and resolution. If performance has degraded, wash the column according to the manufacturer's instructions or replace it. |
| Baseline noise or drift. | - Mobile phase issues: Poorly mixed mobile phase, dissolved gases, or contaminated solvents can cause baseline instability. - Detector problems: A dirty flow cell or a failing lamp in the UV detector can contribute to noise. | - Degas the mobile phase: Use an online degasser or sonicate the mobile phase before use. - Use high-purity solvents: Ensure all solvents and reagents are of HPLC grade. - Flush the system: Flush the HPLC system, including the detector flow cell, with an appropriate solvent (e.g., isopropanol) to remove any contaminants. |
| Inconsistent retention times. | - Pump issues: Fluctuations in the pump flow rate can cause retention times to shift. - Mobile phase composition changes: Inaccurate preparation or evaporation of the mobile phase can alter its composition and affect retention. - Temperature fluctuations: Changes in ambient temperature can affect column temperature and, consequently, retention times. | - Check the pump: Ensure the pump is delivering a consistent flow rate and that there are no leaks. - Prepare fresh mobile phase: Prepare the mobile phase accurately and keep it covered to minimize evaporation. - Use a column oven: Maintain a constant column temperature using a column oven for better reproducibility. |
| Matrix effects in the analysis of formulated products. | - Excipient interference: Components of the drug formulation (e.g., polymers, fillers) may co-elute with the analytes or affect their ionization. | - Sample preparation: Employ a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering excipients. - Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix that mimics the composition of the sample to compensate for matrix effects. |
Experimental Protocols
Stability-Indicating HPLC-UV Method for Alizapride and its Degradation Products[1][2]
This method is designed for the separation and quantification of Alizapride (AL), Alizapride Carboxylic Acid (AL-CA), and Alizapride N-oxide (AL-NO2).
| Parameter | Condition |
| Column | 150-mm reverse phase column with a hydrophilic linkage between silica (B1680970) particles and hydrophobic alkyl chains (e.g., Atlantis dC18) |
| Mobile Phase | Eluent A: Aqueous acetate (B1210297) buffer (20mM, pH 4.0) Eluent B: Methanol (CH₃OH) |
| Elution | Gradient |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Mobile Phase Gradient Program:
| Time (min) | % Eluent A | % Eluent B |
| 0 | 95 | 5 |
| 10 | 50 | 50 |
| 15 | 5 | 95 |
| 20 | 5 | 95 |
| 21 | 95 | 5 |
| 30 | 95 | 5 |
Visualizations
References
- 1. Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
Minimizing Alizapride hydrochloride off-target effects in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize and understand the off-target effects of Alizapride hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dopamine (B1211576) antagonist whose primary therapeutic effect is mediated by blocking Dopamine D2 receptors.[1][2][3] This action, particularly in the chemoreceptor trigger zone (CTZ) of the brain, is responsible for its potent antiemetic (anti-nausea and vomiting) properties.[4][5] It is structurally classified as a substituted benzamide, similar to metoclopramide (B1676508).[1][6]
Q2: What are the potential off-target effects of Alizapride that I should be aware of in my in vitro studies?
While the primary target is the D2 receptor, Alizapride's structural similarity to other benzamides like metoclopramide suggests potential interactions with other receptor systems.[7] Researchers should be particularly aware of possible activity at serotonin (B10506) receptors, such as 5-HT3 and 5-HT4.[4][7] Interaction with 5-HT3 receptors is a common feature of antiemetics, while activity at 5-HT4 receptors could explain prokinetic effects (enhanced gastrointestinal motility) also associated with this drug class.[2][7][8]
Q3: My experimental results are inconsistent with pure D2 receptor antagonism. Could this be an off-target effect?
Yes, this is a strong possibility. For example, if you observe rapid changes in intracellular calcium or other ion-dependent signaling events, this would not be a typical downstream effect of D2 receptor signaling, which is primarily G-protein coupled and modulates cAMP levels.[9] Such an observation could point towards an off-target effect on a ligand-gated ion channel, like the 5-HT3 receptor.[10] Unexpected changes in gene expression or cell morphology should also prompt an investigation into off-target activities.
Q4: How can I experimentally distinguish between on-target D2 effects and off-target effects in my cell model?
The most effective method is to use selective antagonists for the suspected off-target receptors as controls in your experiments.
-
For suspected 5-HT3 activity: Pre-treat your cells with a highly selective 5-HT3 antagonist (e.g., Ondansetron, Granisetron) before adding Alizapride.[7] If the unexpected effect is abolished, it is likely mediated by 5-HT3 receptors.
-
For suspected D2 activity: Conversely, to confirm an on-target effect, you can show that it is blocked by another known D2 antagonist (e.g., Haloperidol, Spiperone) but is not blocked by the selective 5-HT3 antagonist.
-
Use appropriate cell lines: Employ cell lines with a known and limited receptor expression profile. For instance, using a cell line that endogenously expresses D2 but not 5-HT3 (or a recombinant line engineered as such) can provide a cleaner system to study on-target effects.
Troubleshooting Guide: Unexpected In Vitro Results
Problem: You observe an unexpected cellular response to Alizapride treatment that does not align with the known consequences of D2 receptor blockade (e.g., unexpected ion flux, cell morphology changes, or activation of a kinase cascade).
Logical Flow for Troubleshooting
References
- 1. Alizapride - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Alizapride HCl | dopamine receptor antagonist | CAS 59338-87-3 | Limican; Plitican; Vergentan; Superan; Alizaprida; Litican; MS-5080 | InvivoChem [invivochem.com]
- 6. mims.com [mims.com]
- 7. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Alizapride Hydrochloride-Induced Sedation in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing sedation induced by Alizapride hydrochloride in animal models. The information is designed to assist researchers in designing and executing experiments, ensuring the welfare of animal subjects, and obtaining reliable data.
Introduction to this compound and Sedation
This compound is a dopamine (B1211576) D2 receptor antagonist with antiemetic properties. A common side effect observed in both clinical and preclinical settings is sedation.[1] This sedation is a direct consequence of its mechanism of action, the blockade of D2 receptors in the central nervous system, which can impact arousal and motor activity. Understanding and managing this sedative effect is crucial for the successful implementation of animal studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced sedation?
A1: this compound acts as an antagonist at dopamine D2 receptors. In the central nervous system, dopamine plays a critical role in regulating arousal, motivation, and motor control. By blocking D2 receptors, Alizapride inhibits dopaminergic signaling pathways that are essential for maintaining wakefulness and normal motor function, leading to a state of sedation.
Q2: At what doses is sedation typically observed with this compound in animal models?
A2: While specific dose-response data for Alizapride-induced sedation in common animal models is not extensively published in publicly available literature, its structural and pharmacological similarity to other benzamides suggests that sedative effects are dose-dependent. Preclinical toxicology data provides some insight into the safety profile of Alizapride.
Q3: How can I assess the level of sedation in my animal models?
A3: Sedation can be quantitatively and qualitatively assessed using various behavioral tests. The most common methods include:
-
Locomotor Activity: This is measured using automated activity chambers that track the animal's movement over a period of time. A significant decrease in spontaneous locomotor activity is a reliable indicator of sedation.[2][3]
-
Loss of Righting Reflex (LORR): This is a measure of profound sedation or anesthesia. The animal is placed on its back, and the time it takes to right itself onto all four paws is recorded. An inability to right itself indicates a deep level of sedation.
-
Catalepsy Test: This assesses the failure to correct an externally imposed posture. The animal's forepaws are placed on a horizontal bar, and the time it remains in this unnatural posture is measured. D2 antagonists like haloperidol (B65202) are known to induce catalepsy.[4]
Q4: Are there pharmacological agents that can reverse this compound-induced sedation?
A4: Yes, based on the mechanism of action of Alizapride, agents that enhance dopamine signaling can be used to counteract its sedative effects. These include:
-
Dopamine D2 Receptor Agonists: Compounds like Apomorphine (B128758) directly stimulate D2 receptors, thereby competing with Alizapride and overcoming its antagonistic effects. Studies have shown that apomorphine can reverse the behavioral effects of D2 antagonists like haloperidol.[5][6][7]
-
Dopamine Releasing Agents: Drugs such as d-amphetamine increase the synaptic concentration of dopamine, which can then compete with Alizapride for D2 receptor binding. D-amphetamine has been shown to reverse sedation and unconsciousness induced by various anesthetic and sedative agents.[8][9][10]
Troubleshooting Guide
Issue 1: Unexpectedly High Levels of Sedation Affecting Experimental Readouts
-
Problem: The sedative effects of Alizapride are interfering with the primary endpoints of your study (e.g., cognitive tasks, motor function tests).
-
Possible Cause: The dose of this compound is too high for the specific animal model, strain, or experimental conditions.
-
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to perform a dose-response study to identify the minimal effective dose of Alizapride for its primary purpose (e.g., antiemesis) that produces an acceptable level of sedation.
-
Pharmacological Reversal: If dose reduction is not feasible, consider the co-administration of a dopamine agonist or releasing agent at a dose sufficient to restore normal function without causing confounding behavioral effects. Refer to the "Quantitative Data Summary" tables below for suggested dose ranges.
-
Timing of Administration: Adjust the timing of Alizapride administration relative to the behavioral testing. Allow for a sufficient washout period if the sedative effect is acute and transient.
-
Issue 2: Difficulty in Distinguishing Sedation from Other Neurological Deficits
-
Problem: It is unclear whether the observed immobility is due to sedation or other potential adverse effects like motor impairment or catalepsy.
-
Possible Cause: Alizapride, as a D2 antagonist, can induce extrapyramidal side effects, including catalepsy, which can be mistaken for simple sedation.
-
Troubleshooting Steps:
-
Comprehensive Behavioral Assessment: Utilize a battery of tests to differentiate between sedation and other motor effects.
-
Open Field Test: Observe not just total distance traveled, but also rearing frequency and grooming behavior.
-
Catalepsy Bar Test: Specifically test for catalepsy as described in the FAQs.
-
Rotarod Test: To assess motor coordination and balance.
-
-
Differential Reversal: Use specific pharmacological tools to dissect the underlying mechanism. For instance, if a dopamine agonist reverses the immobility, it is likely related to D2 receptor blockade.
-
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data from preclinical studies. Note that data specifically for Alizapride-induced sedation is limited; therefore, data from studies using other D2 antagonists and their reversal agents are included as a reference.
Table 1: Toxicological Data for this compound
| Animal Model | Route of Administration | LD50 | Reference |
| Rat | Intravenous | 92.7 mg/kg | [11] |
| Rat | Oral | 2.5855 mol/kg | [12] |
Table 2: Dosing Information for Agents to Induce and Reverse D2 Antagonist-Mediated Sedation/Catalepsy in Rodents
| Agent | Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Inducing Agents | |||||
| Haloperidol | Rat | Intraperitoneal (i.p.) | 1 - 2 mg/kg | Induction of catalepsy | [4] |
| Haloperidol | Rat | Intraperitoneal (i.p.) | 0.5 mg/kg | Induction of catalepsy | [5] |
| Chlorpromazine | Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Abolished spontaneous locomotor activity | [2] |
| Reversal Agents | |||||
| Apomorphine | Rat | Subcutaneous (s.c.) | 1 mg/kg | Used to assess D2 receptor activity | [5] |
| d-amphetamine | Rat | Intravenous (i.v.) | 1 mg/kg | Reversal of dexmedetomidine-induced unconsciousness | [8][9][10] |
| d-amphetamine | Mouse | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg | Increased locomotor activity | [13] |
Experimental Protocols
Protocol 1: Assessment of Alizapride-Induced Sedation using Locomotor Activity
-
Animals: Male Wistar rats (250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle.
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams.
-
Procedure: a. Acclimatize rats to the activity chambers for 30 minutes daily for 3 days prior to the experiment. b. On the test day, place the rats in the chambers and record baseline activity for 30 minutes. c. Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle (saline). d. Immediately return the animals to the activity chambers and record locomotor activity for a predefined period (e.g., 60-120 minutes). e. Data Analysis: Analyze the total distance traveled, number of horizontal and vertical beam breaks. Compare the Alizapride-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Reversal of Alizapride-Induced Sedation
-
Animals and Housing: As in Protocol 1.
-
Apparatus: Automated locomotor activity chambers.
-
Procedure: a. Follow steps 4a and 4b from Protocol 1. b. Administer a dose of this compound known to induce significant sedation (determined from Protocol 1). c. At the time of peak sedative effect (e.g., 30 minutes post-Alizapride administration), administer the reversal agent (e.g., Apomorphine 1 mg/kg, s.c. or d-amphetamine 1 mg/kg, i.p.) or vehicle. d. Immediately return the animals to the activity chambers and record locomotor activity for 60-120 minutes. e. Data Analysis: Compare the locomotor activity of the group receiving Alizapride + reversal agent to the group receiving Alizapride + vehicle.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptor signaling cascade and the inhibitory effect of this compound.
Experimental Workflow for Assessing and Reversing Sedation
Workflow for a study investigating Alizapride-induced sedation and its reversal in a rodent model.
References
- 1. Alizapride HCl | dopamine receptor antagonist | CAS 59338-87-3 | Limican; Plitican; Vergentan; Superan; Alizaprida; Litican; MS-5080 | InvivoChem [invivochem.com]
- 2. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 5. [Behavioral effects of chronic apomorphine, and D-1/D-2 dopamine receptor activities in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Injection of apomorphine into the medial prefrontal cortex of the rat increases haloperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced effect of haloperidol and apomorphine after hypophysectomy: pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | D-Amphetamine Rapidly Reverses Dexmedetomidine-Induced Unconsciousness in Rats [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. D-Amphetamine Rapidly Reverses Dexmedetomidine-Induced Unconsciousness in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
Cell permeability issues with Alizapride hydrochloride in culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential cell permeability issues encountered during in vitro experiments with Alizapride (B1662876) hydrochloride.
Frequently Asked questions (FAQs)
Q1: What is Alizapride hydrochloride and what are its expected permeability characteristics?
This compound is a dopamine (B1211576) D2 receptor antagonist used as an antiemetic.[1] Based on its physicochemical properties and its classification under the Biopharmaceutical Drug Disposition Classification System (BDDCS) as a Class 3 drug, it is characterized by high solubility and low permeability.[2][3] This suggests that while it dissolves well in aqueous solutions, it may have difficulty crossing cell membranes passively.
Q2: My in vitro assay shows a weaker than expected effect of this compound. Could this be a cell permeability issue?
Yes, a weaker-than-expected biological response in a cell-based assay is a common indicator of poor cell permeability. If this compound cannot efficiently cross the cell membrane to reach its intracellular or membrane-bound target (the D2 receptor), its observed potency will be diminished.
Q3: How can I experimentally determine the cell permeability of this compound in my cell model?
Two standard in vitro assays to assess cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA provides a measure of passive diffusion across an artificial lipid membrane.
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Caco-2 assays use a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express various transporters, thus providing a more comprehensive model of intestinal absorption, including both passive and active transport mechanisms.[4][5]
Q4: What are some general strategies to improve the intracellular concentration of a low-permeability compound like this compound in a cell culture experiment?
To enhance the intracellular concentration of a compound with low permeability, consider the following strategies:
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Increase Incubation Time: Allowing for a longer exposure of the cells to the compound may facilitate greater intracellular accumulation.
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Optimize Compound Concentration: While respecting solubility limits, a higher concentration in the culture medium can increase the driving force for passive diffusion.
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Use of Permeabilizing Agents (with caution): In certain experimental setups (e.g., mechanistic studies not focused on therapeutic delivery), very low concentrations of mild detergents or solvents like DMSO can be used to transiently increase membrane permeability. However, this approach can also induce cellular stress and artifacts, so appropriate controls are crucial.
-
Formulation Strategies: For more advanced studies, formulation approaches such as the use of liposomes or nanoparticle-based delivery systems can be explored to improve cellular uptake.
Troubleshooting Guides
Low Intracellular Concentration or Weak Biological Effect
| Potential Cause | Suggested Troubleshooting Steps |
| Poor Passive Permeability | 1. Confirm low permeability: Conduct a PAMPA to assess the intrinsic passive permeability of this compound. 2. Review physicochemical properties: A LogP of 1.79 suggests moderate lipophilicity, which might not be optimal for passive diffusion across all cell types.[1] 3. Increase compound concentration and/or incubation time: Systematically test higher concentrations (while monitoring for solubility and cytotoxicity) and longer incubation periods. |
| Active Efflux by Transporters | 1. Perform a bidirectional Caco-2 assay: Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for efflux pumps like P-glycoprotein (P-gp). 2. Use efflux pump inhibitors: Co-incubate this compound with known inhibitors of common efflux transporters (e.g., verapamil (B1683045) for P-gp) in your cell-based assay. An increase in the biological effect of this compound in the presence of an inhibitor would suggest that efflux is a contributing factor to low intracellular concentrations. |
| Compound Instability or Metabolism | 1. Assess compound stability in culture medium: Incubate this compound in your complete cell culture medium for the duration of your experiment and analyze its concentration over time by HPLC or LC-MS. 2. Investigate cellular metabolism: The in vitro metabolism of alizapride can lead to the formation of reactive metabolites, which might affect its stability and activity.[6] Analyze cell lysates and culture supernatant for the presence of metabolites. |
| Non-specific Binding | 1. Check for binding to plasticware: Run control experiments without cells to determine if this compound is adsorbing to the surface of your culture plates or tubes. 2. Include a protein carrier: In some cases, adding a low concentration of bovine serum albumin (BSA) to the assay buffer can help to reduce non-specific binding. |
Interpreting Permeability Assay Data
| Assay | Parameter | Interpretation |
| PAMPA | Apparent Permeability (Papp) | Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s Moderate Permeability: 1.0 x 10⁻⁶ cm/s ≤ Papp < 10 x 10⁻⁶ cm/s High Permeability: Papp ≥ 10 x 10⁻⁶ cm/s |
| Caco-2 | Apparent Permeability (Papp, A-B) | Poorly absorbed: Papp < 1 x 10⁻⁶ cm/s (corresponds to 0-20% in vivo absorption) Moderately absorbed: 1 x 10⁻⁶ cm/s ≤ Papp < 10 x 10⁻⁶ cm/s (corresponds to 20-70% in vivo absorption) Well absorbed: Papp ≥ 10 x 10⁻⁶ cm/s (corresponds to 70-100% in vivo absorption)[7] |
| Caco-2 | Efflux Ratio (ER) | ER = Papp(B-A) / Papp(A-B) ER > 2: Suggests active efflux is occurring.[1] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Donor and acceptor plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
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LC-MS/MS or UV-Vis spectrophotometer for analysis
Methodology:
-
Prepare the PAMPA membrane plate according to the manufacturer's instructions. This typically involves hydrating the membrane with a lipid solution (e.g., lecithin (B1663433) in dodecane).
-
Prepare the donor solution by diluting the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM).
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Add the donor solution to the wells of the donor plate.
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Fill the wells of the acceptor plate with fresh PBS.
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Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
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Incubate at room temperature for a specified period (e.g., 4-18 hours).
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After incubation, carefully separate the plates.
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Determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
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t = incubation time
-
Ca(t) = concentration in the acceptor well at time t
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Ceq = equilibrium concentration
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Caco-2 Cell Permeability Assay
Objective: To evaluate the bidirectional permeability and potential for active efflux of this compound.
Materials:
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Caco-2 cells
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Transwell inserts (e.g., 24-well format)
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Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
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Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
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This compound stock solution
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Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. TEER values should be above 250 Ω·cm². Additionally, perform a Lucifer yellow permeability test to confirm low paracellular leakage.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).
-
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for suspected cell permeability issues.
References
- 1. Alizapride | C16H21N5O2 | CID 135413504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alizapride [drugcentral.org]
- 3. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolic fate of alizapride: evidence for the formation of reactive metabolites based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Permeability and Intestinal Absorption Study for Orally Administered Drugs: Preclinical Research Methods and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Managing Alizapride-Induced Extrapyramidal Side Effects in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing extrapyramidal side effects (EPS) associated with the use of Alizapride in research animals. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is Alizapride and why does it cause extrapyramidal side effects?
A1: Alizapride is a dopamine (B1211576) D2 receptor antagonist used for its antiemetic properties.[1][2][3] Its primary mechanism of action involves blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which suppresses nausea and vomiting.[2] However, this D2 receptor blockade also occurs in the nigrostriatal pathway, a part of the brain crucial for motor control.[4] This disruption of dopamine signaling leads to an imbalance with the cholinergic system, resulting in the manifestation of extrapyramidal side effects (EPS), which are drug-induced movement disorders.[4][5]
Q2: What are the common extrapyramidal side effects observed in research animals treated with Alizapride?
A2: While specific dose-response data for Alizapride is limited in publicly available literature, the observed EPS are expected to be similar to those caused by other D2 antagonists like haloperidol (B65202). These include:
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Catalepsy: A state of immobility and failure to correct an externally imposed posture, often assessed using the bar test.[6][7] This is considered an animal model of parkinsonian akinesia and rigidity.[7][8]
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Dystonia: Sustained or repetitive muscle contractions resulting in twisting and repetitive movements or abnormal postures. In rodents, this can manifest as torticollis (twisting of the neck) or abnormal limb postures.
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Akathisia: A state of motor restlessness, where the animal may exhibit pacing, shifting of weight, or an inability to remain still.
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Vacuous Chewing Movements (VCMs): Involuntary, purposeless chewing motions, which are considered an animal model of tardive dyskinesia.[1][6][9]
Q3: Which animal models are typically used to study Alizapride-induced EPS?
A3: Rodent models, particularly rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, BALB/c), are the most common for studying drug-induced EPS.[9][10] Different strains may exhibit varying sensitivity to the cataleptogenic effects of dopamine antagonists.[11]
Q4: How can I manage or reverse Alizapride-induced EPS in my research animals?
A4: The primary strategy for managing acute EPS is the administration of centrally acting anticholinergic agents, which help to restore the dopamine-acetylcholine balance in the striatum.[4] Commonly used rescue agents include:
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Benztropine: An anticholinergic medication effective in treating and preventing drug-induced EPS.[10][12]
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Biperiden (B1667296): Another anticholinergic agent used for managing EPS.[4][5]
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Propranolol: A beta-blocker that can be effective in managing akathisia.
-
Diazepam: A benzodiazepine (B76468) that may be beneficial for acute dystonic reactions.[13][14]
The choice of agent and dosage will depend on the specific EPS observed and the animal model being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High inter-individual variability in EPS presentation | Genetic differences between animals, variations in drug metabolism, environmental stressors.[15][16][17] | Increase sample size to account for individual differences. Ensure a consistent and low-stress environment for all animals. Consider using a more genetically homogenous animal strain. |
| Unexpectedly high mortality rate | Overdose, vehicle toxicity, or severe, unmanaged EPS leading to distress. | Review dosage calculations and the LD50 of Alizapride for the specific animal model. Ensure the vehicle used for drug administration is non-toxic and administered at an appropriate volume.[18] Implement a clear humane endpoint protocol and closely monitor animals for severe distress. |
| Lack of observable EPS at expected doses | Incorrect dosage or administration, insufficient observation time, or animal strain resistance. | Verify the concentration and stability of the Alizapride solution. Confirm the accuracy of the administration technique (e.g., intraperitoneal injection). Ensure that behavioral assessments are conducted at the time of expected peak drug effect. Consider a dose-response study to determine the optimal dose for the chosen strain. |
| Rescue agent is not effective in reversing EPS | Insufficient dose of the rescue agent, incorrect timing of administration, or the specific EPS is less responsive to the chosen agent (e.g., using an anticholinergic for severe akathisia where a beta-blocker might be more effective). | Conduct a dose-response study for the rescue agent.[10] Ensure the rescue agent is administered at a time point where it can effectively counteract the peak effects of Alizapride. Consider using an alternative rescue agent based on the specific EPS observed. |
Quantitative Data on Rescue Agents
Note: The following data is primarily based on studies using haloperidol to induce EPS, as specific quantitative data for Alizapride is limited. These dosages should be considered as a starting point for dose-response studies with Alizapride.
Table 1: Recommended Starting Doses of Anticholinergic Rescue Agents in Rodents
| Rescue Agent | Animal Model | Inducing Agent | Route of Administration | Recommended Starting Dose (mg/kg) | Reference(s) |
| Benztropine | Rat (Sprague-Dawley) | Haloperidol | Intraperitoneal (IP) | 5 - 10 | [10] |
| Rat (Wistar) | Haloperidol | Intraperitoneal (IP) | 3 - 7 | [10] | |
| Mouse (C57BL/6) | Haloperidol | Intraperitoneal (IP) | 1 - 5 | [19] | |
| Mouse (BALB/c) | Haloperidol | Intraperitoneal (IP) | 0.5 - 3 | [19] | |
| Biperiden | Mouse | Ethanol (B145695) | Intraperitoneal (IP) | 1.0, 5.0, or 10.0 | [20] |
Table 2: Recommended Starting Doses of Other Rescue Agents in Rodents
| Rescue Agent | Indication | Animal Model | Route of Administration | Recommended Starting Dose (mg/kg) | Reference(s) |
| Propranolol | Akathisia | Human studies suggest low doses are effective. | Oral | 30-80 mg/day (human equivalent) | |
| Diazepam | Dystonia/Akathisia | Human case reports | Intravenous/Oral | Low doses | [13] |
Experimental Protocols
Catalepsy Bar Test for Rats
Objective: To assess the degree of catalepsy (motor immobility) induced by Alizapride.
Materials:
-
Horizontal wooden or metal bar (0.9 cm in diameter) fixed at a height of 4 cm above a flat surface.[2]
-
Stopwatch.
Procedure:
-
Administer Alizapride or vehicle control to the rats.
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture. This is the descent latency.
-
A cut-off time (e.g., 180 or 300 seconds) should be established. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.
Assessment of Vacuous Chewing Movements (VCMs) in Mice
Objective: To quantify the frequency of VCMs as a measure of tardive dyskinesia-like symptoms.
Materials:
-
Observation cage with a clear floor and mirrors placed underneath to allow for unobstructed observation of the oral region.
-
Video recording equipment (optional but recommended for blinded scoring).
Procedure:
-
Administer Alizapride or vehicle control chronically over a period of days or weeks.
-
On testing days, place the mouse individually in the observation cage.
-
Allow for a brief habituation period (e.g., 2 minutes).
-
Observe the mouse for a set period (e.g., 5 minutes) and count the number of VCMs. VCMs are defined as purposeless chewing movements in the vertical plane that are not directed at any physical object.[1]
-
It is recommended that scoring be performed by at least two observers who are blind to the treatment groups to ensure reliability.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Alizapride, as a D2 receptor antagonist, primarily interferes with the Gαi-coupled signaling cascade. However, D2 receptor signaling is complex and also involves a G protein-independent pathway mediated by β-arrestin. The balance between these pathways can influence the cellular response to dopamine and its antagonists.
Caption: Dopamine D2 receptor signaling pathways.
Experimental Workflow for Assessing and Managing Alizapride-Induced EPS
This workflow outlines the key steps for inducing, assessing, and managing EPS in a research animal model.
Caption: Workflow for Alizapride EPS studies.
Logical Relationship for Troubleshooting Unexpected Animal Mortality
This diagram illustrates a decision-making process for troubleshooting unexpected mortality in animal studies involving Alizapride.
Caption: Troubleshooting unexpected mortality.
References
- 1. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of drug-induced catalepsy based on dopamine D1, D2, and muscarinic acetylcholine receptor occupancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High dose anticholinergic therapy (biperiden) in dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excess mortality in two-year rodent carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMDA receptor antagonists do not block the development of sensitization of catalepsy, but make its expression state-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metoclopramide induced acute dystonic reaction: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct cortical and striatal actions of a β-arrestin–biased dopamine D2 receptor ligand reveal unique antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biperiden (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. researchgate.net [researchgate.net]
- 13. Evidence for a cholinergic role in haloperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sources of interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Parsing interindividual drug variability: an emerging role for systems pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sources of Interindividual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D2 Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Effects of biperiden (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Receptor Binding: Alizapride Hydrochloride vs. Ondansetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of Alizapride hydrochloride and Ondansetron (B39145), two antiemetic agents with distinct pharmacological mechanisms. The following sections detail their binding affinities, the experimental methods used to determine these affinities, and the associated signaling pathways, offering valuable insights for research and drug development.
Executive Summary
This compound is primarily a dopamine (B1211576) D2 receptor antagonist, while Ondansetron is a highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1][2][3] This fundamental difference in their primary targets dictates their mechanisms of action and clinical profiles. While Alizapride's therapeutic effects are mediated through the dopaminergic system, Ondansetron exerts its action by blocking the ionotropic 5-HT3 receptors.[1][4] Experimental data indicates that Ondansetron has a high affinity for the 5-HT3 receptor and a significantly lower affinity for other receptors, including dopamine receptors.[5][6] Alizapride demonstrates a notable affinity for the dopamine D2 receptor.
Data Presentation: Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities of this compound and Ondansetron for their primary and selected secondary receptor targets. Affinity is expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.
| Compound | Receptor | Species | Affinity Value | Value Type | Reference |
| Alizapride | Dopamine D2 | Human | ~70.8 nM | Ki | Calculated from pKi of 7.15 |
| Dopamine D2 | Rat | ~200 nM | IC50 | Calculated from pIC50 of 6.7 | |
| Serotonin 5-HT3 | - | Low Affinity | - | Inferred from primary mechanism | |
| Serotonin 5-HT4 | - | Reported Activity | - | ||
| Ondansetron | Serotonin 5-HT3 | - | 6.16 nM | Ki | [5] |
| Dopamine D2 | - | Low Affinity (>1000-fold less than 5-HT3) | - | [5][6] |
Note: The pKi and pIC50 values were converted to nM for easier comparison. A pKi of 7.15 corresponds to a Ki of 10^(-7.15) M, which is approximately 70.8 nM. A pIC50 of 6.7 corresponds to an IC50 of 10^(-6.7) M, which is approximately 200 nM.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. These assays are a gold-standard for quantifying the interaction between a ligand and a receptor.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity (for Alizapride)
A common method to determine the binding affinity of compounds to the dopamine D2 receptor is a competitive radioligand binding assay using [3H]-Spiperone, a potent D2 antagonist.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the dopamine D2 receptor. This typically involves homogenization of the tissue in a buffer, followed by centrifugation to isolate the membrane fraction.
-
Assay Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of [3H]-Spiperone and varying concentrations of the unlabeled test compound (e.g., Alizapride).
-
Separation of Bound and Free Radioligand: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The amount of bound [3H]-Spiperone is plotted against the concentration of the competing unlabeled compound. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay for 5-HT3 Receptor Affinity (for Ondansetron)
To determine the binding affinity for the 5-HT3 receptor, a similar competitive radioligand binding assay is employed, often using [3H]-GR65630, a selective 5-HT3 receptor antagonist.
-
Membrane Preparation: Membranes are prepared from a source rich in 5-HT3 receptors, such as specific brain regions (e.g., cortex) or cell lines engineered to express the receptor.
-
Assay Incubation: The membranes are incubated with a fixed concentration of [3H]-GR65630 in the presence of a range of concentrations of the unlabeled test compound (e.g., Ondansetron).
-
Separation of Bound and Free Radioligand: The separation of bound from free radioligand is achieved through rapid vacuum filtration.
-
Quantification of Radioactivity: The radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation, providing a measure of the affinity of the test compound for the 5-HT3 receptor.
Visualization of Signaling Pathways and Experimental Workflow
To further illustrate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Primary signaling pathways of Alizapride and Ondansetron.
Caption: General workflow of a radioligand binding assay.
Caption: Logical relationship of Alizapride and Ondansetron's mechanism.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Alizapride | C16H21N5O2 | CID 135413504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Alizapride HCl | dopamine receptor antagonist | CAS 59338-87-3 | Limican; Plitican; Vergentan; Superan; Alizaprida; Litican; MS-5080 | InvivoChem [invivochem.com]
- 5. Pharmacology and preclinical antiemetic properties of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Alizapride Hydrochloride: A Comparative Analysis of its Selectivity as a Dopamine D2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Alizapride hydrochloride as a selective Dopamine (B1211576) D2 receptor antagonist. Through a comparative analysis with established D2 antagonists—Haloperidol, Risperidone, and Olanzapine—this document presents supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to offer an objective evaluation of Alizapride's pharmacological profile.
Executive Summary
Alizapride is a substituted benzamide (B126) derivative that demonstrates potent antagonist activity at the Dopamine D2 receptor, a key target in the treatment of nausea and vomiting.[1][2][3] Its antiemetic effect is primarily attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[2][4] While its efficacy as an antiemetic is established, a detailed quantitative analysis of its receptor binding profile is crucial to fully characterize its selectivity. This guide aims to provide such an analysis by comparing its performance with that of other well-known D2 antagonists.
Comparative Receptor Binding Affinity
To objectively assess the selectivity of this compound, its binding affinity (Ki) for a range of neurotransmitter receptors would ideally be compared with that of Haloperidol, a typical antipsychotic, and Risperidone and Olanzapine, two atypical antipsychotics. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Alizapride HCl | Haloperidol | Risperidone | Olanzapine |
| Dopamine D2 | Data not found | ~1-2 | ~3-6 | ~11 |
| Dopamine D1 | Data not found | ~200-500 | ~300-700 | ~27 |
| Dopamine D3 | Data not found | ~7 | ~8 | ~48 |
| Dopamine D4 | Data not found | ~5-15 | ~7-20 | ~27 |
| Serotonin 5-HT1A | Data not found | ~3000 | ~200-400 | ~2180 |
| Serotonin 5-HT2A | Data not found | ~50-100 | ~0.2-0.5 | ~4 |
| Adrenergic α1 | Data not found | ~10-20 | ~1-3 | ~19 |
| Histamine H1 | Data not found | ~1000 | ~10-30 | ~7 |
| Muscarinic M1 | Data not found | >10000 | >10000 | ~20-60 |
Note: The Ki values for Haloperidol, Risperidone, and Olanzapine are approximate ranges compiled from multiple sources and can vary depending on the experimental conditions.
A comprehensive search of available scientific literature did not yield a complete, quantitative in vitro binding profile for this compound across a wide range of neurotransmitter receptors. While its primary mechanism is stated as D2 antagonism, the lack of specific Ki values for other dopamine receptor subtypes, as well as for serotonin, adrenergic, histamine, and muscarinic receptors, prevents a direct and thorough comparison of its selectivity against Haloperidol, Risperidone, and Olanzapine.
Experimental Protocols
To validate the D2 antagonist activity of a compound like this compound and compare it to other antagonists, the following key experiments are typically performed.
Radioligand Binding Assays
This in vitro assay quantifies the affinity of a drug for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and comparator drugs for the D2 receptor and other relevant neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the recombinant human D2 receptor (or other target receptors) are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is used.
-
Radioligand: A specific radiolabeled ligand for the D2 receptor, such as [³H]-Spiperone or [³H]-Raclopride, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Alizapride, Haloperidol).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
References
Assessing the Specificity of Alizapride Hydrochloride in Cell Signaling Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Alizapride (B1662876) hydrochloride's specificity in cell signaling assays. Alizapride is a substituted benzamide (B126) with antiemetic properties, primarily attributed to its antagonism of the dopamine (B1211576) D2 receptor.[1][2][3] To objectively evaluate its performance, this document compares its known characteristics with those of other D2 receptor antagonists—metoclopramide, domperidone, and prochlorperazine. The guide includes a summary of binding affinities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Comparative Analysis of Receptor Binding Affinity
| Compound | Primary Target | Ki (nM) for Human Dopamine D2 Receptor | Potential Off-Target Receptors of Note |
| Alizapride hydrochloride | Dopamine D2 Receptor | Data not publicly available | Serotonin (B10506) (5-HT) receptors[1] |
| Metoclopramide | Dopamine D2 Receptor | ~104 - 240 | Serotonin 5-HT3 and 5-HT4 receptors |
| Domperidone | Dopamine D2 Receptor | ~1.75 | Does not readily cross the blood-brain barrier |
| Prochlorperazine | Dopamine D2 Receptor | ~1.1 | Adrenergic, cholinergic, and histamine (B1213489) receptors |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand and tissue preparation used. The values presented here are for comparative purposes.
Signaling Pathways
To understand the functional consequences of receptor binding, it is essential to examine the downstream signaling pathways.
Dopamine D2 Receptor Signaling
Alizapride, as a D2 receptor antagonist, blocks the canonical G protein-coupled receptor (GPCR) signaling cascade initiated by dopamine. The D2 receptor is coupled to an inhibitory G protein (Gαi/o). Upon activation by an agonist like dopamine, this G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT3 Receptor Signaling
Some evidence suggests that Alizapride may also interact with serotonin receptors. The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin, it opens a channel permeable to cations (primarily Na+ and K+, with a smaller contribution from Ca2+), leading to rapid depolarization of the neuron. This is a fundamentally different mechanism from the G protein-coupled D2 receptor.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Alizapride - Wikipedia [en.wikipedia.org]
- 3. Alizapride | C16H21N5O2 | CID 135413504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alizapride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Benchmark: Alizapride Hydrochloride Versus Novel Antiemetic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established antiemetic agent, Alizapride (B1662876) hydrochloride, against novel compounds in the field. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action, efficacy, and safety profiles, supported by experimental data and detailed protocols.
Introduction to Antiemetic Agents
Nausea and vomiting are complex physiological responses mediated by the central and peripheral nervous systems. They are common and debilitating side effects of various medical treatments, most notably chemotherapy and postoperative recovery. Alizapride hydrochloride, a substituted benzamide, has been a longstanding therapeutic option. However, the landscape of antiemetic therapy is continually evolving with the advent of novel compounds targeting different signaling pathways with improved efficacy and tolerability.
This compound: A dopamine (B1211576) D2 receptor antagonist with some serotonin (B10506) 5-HT3 receptor blocking activity, Alizapride exerts its antiemetic effects primarily by acting on the chemoreceptor trigger zone (CTZ) in the brain.[1][2][3][4] It also possesses prokinetic properties, enhancing gastrointestinal motility.[1]
Novel Antiemetic Compounds: Recent advancements in understanding the pathophysiology of emesis have led to the development of new drug classes. These include the highly selective second-generation 5-HT3 receptor antagonists (e.g., Palonosetron), neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant, Rolapitant), and other agents with unique mechanisms, such as olanzapine (B1677200) and cannabinoids.[5][6][7][8] These novel agents often offer improved efficacy, particularly in delayed-onset nausea and vomiting, and potentially more favorable side-effect profiles.[6]
Mechanism of Action: A Comparative Overview
The therapeutic effect of antiemetic drugs is dictated by their interaction with specific neurotransmitter receptors involved in the emetic reflex.
This compound: The primary mechanism of Alizapride is the antagonism of dopamine D2 receptors in the CTZ of the medulla.[2][4][9] By blocking these receptors, it inhibits the signaling cascade that leads to nausea and vomiting.[2] It also exhibits some antagonist activity at serotonin 5-HT3 receptors, which contributes to its antiemetic properties.[2]
Novel Antiemetics (Example: NK1 Receptor Antagonists): Neurokinin-1 (NK1) receptor antagonists, such as Aprepitant, represent a newer class of antiemetics.[10] They work by blocking the binding of Substance P, a neurotransmitter, to NK1 receptors in the brain, particularly in the nucleus tractus solitarius.[10] This mechanism is especially effective in managing the delayed phase of chemotherapy-induced nausea and vomiting (CINV).[10]
Comparative Efficacy Data
The choice of an antiemetic agent is often guided by its efficacy in specific clinical scenarios, such as chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
| Compound | Class | Primary Indication | Efficacy in Acute CINV | Efficacy in Delayed CINV | Efficacy in PONV | Key Clinical Findings |
| Alizapride HCl | Substituted Benzamide (D2/5-HT3 Antagonist) | CINV, PONV | Moderate | Low to Moderate | Moderate | Less effective than high-dose metoclopramide (B1676508) in some studies.[11] Efficacy may be enhanced when combined with dexamethasone.[12][13] |
| Palonosetron | Second-Gen 5-HT3 Antagonist | CINV, PONV | High | High | High | Longer half-life and higher receptor affinity compared to first-generation 5-HT3 antagonists, providing better protection against delayed emesis.[14][15] |
| Aprepitant | NK1 Receptor Antagonist | CINV, PONV | High (in combination) | Very High | High | Significantly improves control of delayed CINV when added to a 5-HT3 antagonist and dexamethasone.[10][16] |
| Olanzapine | Atypical Antipsychotic | CINV (breakthrough) | High | High | Moderate | Effective in both preventing and treating breakthrough CINV due to its broad receptor antagonism (D2, 5-HT2c, 5-HT3).[6] |
| NEPA (Netupitant/ Palonosetron) | Fixed-Dose Combination (NK1/5-HT3 Antagonist) | CINV | Very High | Very High | Not a primary indication | A single oral dose provides protection against both acute and delayed CINV, simplifying treatment regimens.[6] |
Side Effect and Safety Profiles
The tolerability of an antiemetic is as crucial as its efficacy. The table below compares the common adverse effects associated with Alizapride and novel compounds.
| Adverse Effect | Alizapride HCl | Palonosetron | Aprepitant | Olanzapine |
| Headache | Common[1] | Common[17] | Common | Common |
| Drowsiness/Sedation | Very Common[2][18] | Infrequent | Common | Very Common |
| Dizziness | Common[1][2][18] | Infrequent | Common | Common |
| Extrapyramidal Symptoms (EPS) | Possible, especially at high doses[1][2] | Rare | Rare | Possible |
| Constipation | Common[1][18] | Common[17] | Common | Common |
| Hypotension | Possible, especially with IV administration[12] | Rare | Infrequent | Common (orthostatic) |
| Diarrhea | Common[1][18] | Infrequent | Common | Infrequent |
| Drug Interactions | CYP2D6 inhibitors, CNS depressants[1] | Minimal | CYP3A4 inhibitors/inducers | CYP1A2 inhibitors/inducers |
Experimental Protocols for Antiemetic Benchmarking
Standardized experimental models are essential for the preclinical evaluation of novel antiemetic compounds.
A. In Vivo Model: Cisplatin-Induced Emesis in Ferrets
This model is a gold standard for assessing antiemetic efficacy, particularly for CINV, as the emetic reflex in ferrets closely resembles that in humans.
Methodology:
-
Animal Acclimatization: Male ferrets are acclimatized to the laboratory environment for at least one week.
-
Baseline Monitoring: Animals are observed for baseline behavior and absence of spontaneous emetic episodes.
-
Drug Administration: The test compound (e.g., a novel antiemetic) or vehicle is administered via a suitable route (e.g., intravenous, intraperitoneal) at predetermined doses. Alizapride HCl would serve as a positive control.
-
Emetic Challenge: Thirty minutes after drug administration, a highly emetogenic dose of cisplatin (B142131) (e.g., 5-10 mg/kg, i.p.) is administered.
-
Observation Period: Each animal is observed continuously for a 4 to 6-hour period.
-
Data Collection: The primary endpoints recorded are the number of retching episodes (rhythmic abdominal contractions without expulsion of gastric contents) and vomiting episodes (forceful expulsion of gastric contents).
-
Data Analysis: The mean number of retches and vomits is calculated for each treatment group and compared to the vehicle control group to determine the percentage of emetic inhibition.
B. In Vitro Assay: Radioligand Receptor Binding Assay
This assay is crucial for determining the binding affinity and selectivity of a compound for its target receptor(s).
Methodology:
-
Membrane Preparation: Cell lines stably expressing the target receptor (e.g., human D2 or 5-HT3 receptors) are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation.
-
Binding Reaction: A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the prepared cell membranes.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (or Alizapride as a reference) are added to compete with the radioligand for receptor binding.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to calculate the IC50 (inhibitory concentration 50%) and subsequently the Ki (inhibition constant), which represents the compound's binding affinity for the receptor.
Conclusion
This compound remains a relevant antiemetic, primarily through its action as a dopamine D2 receptor antagonist. However, the field has significantly advanced with the introduction of novel compounds that offer superior efficacy, particularly in the challenging context of delayed CINV, and often with a more favorable safety profile. Neurokinin-1 receptor antagonists and second-generation 5-HT3 receptor antagonists have become integral components of modern antiemetic regimens. The continued development and rigorous benchmarking of new agents using established preclinical and clinical methodologies are paramount to improving the quality of life for patients susceptible to nausea and vomiting. This guide serves as a foundational resource for professionals engaged in this critical area of drug discovery and development.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. alizapride [drugcentral.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. List of antiemetics: Uses, common brands, and safety information [singlecare.com]
- 6. Comparative Efficacy of Novel Versus Traditional Antiemetic Agents in Preventing Chemotherapy-Induced Nausea and Vomiting With Moderate or Highly Emetogenic Chemotherapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Alizapride HCl | dopamine receptor antagonist | CAS 59338-87-3 | Limican; Plitican; Vergentan; Superan; Alizaprida; Litican; MS-5080 | InvivoChem [invivochem.com]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. The antiemetic activity of high-dose alizapride and high-dose metoclopramide in patients receiving cancer chemotherapy: a prospective, randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of a new antiemetic agent: alizapride. A randomized double-blind crossover controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. drugs.com [drugs.com]
- 15. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Research Progress on the Antiemetic Effect of Traditional Chinese Medicine Against Chemotherapy-Induced Nausea and Vomiting: A Review [frontiersin.org]
- 17. Serotonin 5-HT3 Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What are the side effects of this compound? [synapse.patsnap.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Alizapride Hydrochloride
This guide provides essential safety protocols and logistical procedures for handling Alizapride hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and proper disposal.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling.[1] It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2]
Hazard Summary Table
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling this compound.[3] Engineering controls, such as adequate ventilation and the provision of safety showers and eye wash stations, are also essential.[1]
Recommended PPE for Handling this compound
| Body Part | PPE Recommendation | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Wear gloves tested for use with chemotherapy or other hazardous drugs.[4] Double gloving is required if there is a risk of splashing.[4] Always wash hands before putting on and after removing gloves.[4] |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield | Use a face shield and/or splash goggles if there is a potential for splashing.[4] |
| Body | Protective laboratory coat; Impermeable gown | A cuffed gown that is resistant to permeability by hazardous drugs should be worn, especially during procedures with a risk of splashing.[3][4] |
| Respiratory | NIOSH-certified N95 or N100 respirator | A fit-tested respirator is strongly recommended when there is a risk of generating airborne powder or aerosols.[5] |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to avoid inhalation of dust or aerosols.[1][6]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][2]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling the substance.[1][2]
-
Tools: Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][6]
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
For long-term storage, it is recommended to store under an inert gas at 4°C.[7] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1][8]
Emergency and Spill Response
Immediate and appropriate action is required in the event of a spill or personnel exposure.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing.[1][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes immediately.[1] Rinse the skin thoroughly with plenty of soap and water.[2][6] If skin irritation occurs, get medical advice.[2] |
| Inhalation | Move the person to fresh air.[1][6] If breathing is difficult, provide cardiopulmonary resuscitation (CPR) or oxygen.[1][6] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[1] Wash out the mouth with water and call a physician immediately.[1][6] |
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Wear PPE: Don the appropriate full personal protective equipment, including respiratory protection.[1]
-
Containment: Prevent the spill from spreading or entering drains.[1][6]
-
Absorption: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material like diatomite or universal binders.[1] For solid spills, carefully vacuum or sweep up the material.[2]
-
Decontamination: Decontaminate the surfaces and any equipment by scrubbing with alcohol.[1]
-
Disposal: Place all contaminated materials into a suitable, sealed container for disposal according to local regulations.[2][6]
Spill Response Workflow
Caption: Workflow for handling an this compound spill.
Disposal Plan
The disposal of this compound and its contaminated waste must be conducted in compliance with all federal, state, and local environmental regulations.[1][2]
Step-by-Step Disposal Guidance:
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines (40 CFR 261.3).[2]
-
Collection: Collect unused material and contaminated items (e.g., gloves, absorbent pads, vials) in a suitable, clearly labeled, and sealed container.[2][6]
-
Segregation: Do not mix with non-hazardous trash.[4]
-
Removal: Arrange for disposal through a licensed professional waste disposal service or your institution's environmental health and safety office.[2]
-
Packaging: For empty containers or packaging, scratch out all personal or identifying information before recycling or disposing of them in the trash.[9]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. pogo.ca [pogo.ca]
- 4. safety.duke.edu [safety.duke.edu]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
